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  • Product: 2-(Aminooxy)-4-hydroxybutanoic acid
  • CAS: 76029-20-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action of 2-(Aminooxy)-4-hydroxybutanoic Acid

Executive Summary The compound 2-(Aminooxy)-4-hydroxybutanoic acid (CAS: 76029-20-4) is a highly specialized non-proteinogenic amino acid derivative utilized in advanced biochemical research [1]. Structurally, it is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Aminooxy)-4-hydroxybutanoic acid (CAS: 76029-20-4) is a highly specialized non-proteinogenic amino acid derivative utilized in advanced biochemical research [1]. Structurally, it is the α -aminooxy analogue of L-homoserine (2-amino-4-hydroxybutanoic acid). By replacing the standard α -amino group with an aminooxy (-O-NH 2​ ) moiety, this molecule acts as a potent, active-site-directed inhibitor of Pyridoxal 5'-phosphate (PLP)-dependent enzymes.

This whitepaper provides a comprehensive analysis of its mechanism of action (MoA), detailing the structural causality behind its inhibitory profile, the kinetics of covalent PLP trapping, and the exact experimental workflows required to validate its efficacy in drug development and enzymology.

Molecular Mechanism of Action (MoA)

The inhibitory power of 2-(Aminooxy)-4-hydroxybutanoic acid relies on a two-step mechanism: Structural Mimicry and Covalent Trapping .

Structural Mimicry and Active Site Targeting

Enzymes that utilize L-homoserine or its derivatives—such as cystathionine γ -synthase (CGS), threonine synthase, and various aminotransferases—feature active site pockets evolutionarily tuned to accommodate the γ -hydroxyl and α -carboxylate groups of a 4-carbon backbone. 2-(Aminooxy)-4-hydroxybutanoic acid perfectly mimics this spatial geometry. This structural homology allows the inhibitor to competitively outcompete natural substrates for entry into the enzyme's active site.

Covalent Trapping via Oxime Formation

In a resting PLP-dependent enzyme, the PLP cofactor is covalently bound to a catalytic lysine residue via a Schiff base, forming an internal aldimine . When 2-(Aminooxy)-4-hydroxybutanoic acid enters the active site, its highly nucleophilic α -aminooxy group attacks the C4' aldehyde carbon of the PLP cofactor. Unlike standard amino acids that form a reversible external aldimine (Schiff base) to undergo transamination or elimination, the aminooxy group forms an exceptionally stable oxime bond [2].

Because the oxime bond is thermodynamically stable and resistant to hydrolysis under physiological conditions, the catalytic cycle is permanently halted. The enzyme is trapped in a "dead-end" PLP-oxime complex, resulting in irreversible, time-dependent inactivation [3].

G A Active Enzyme (PLP-Lysine Internal Aldimine) C Nucleophilic Attack by Aminooxy Group (-O-NH2) A->C Active Site Binding B 2-(Aminooxy)-4-hydroxybutanoic acid (Homoserine Mimic) B->C Substrate Competition D Stable PLP-Oxime Complex (Dead-End Inactivation) C->D Covalent Trapping

Figure 1: Mechanism of PLP-dependent enzyme inactivation via stable oxime formation.

Quantitative Kinetic Profiling

To contextualize the potency of 2-(Aminooxy)-4-hydroxybutanoic acid, it is crucial to compare it against other classical aminooxy inhibitors. Because the inhibition is time-dependent, potency is best described by the inhibition constant ( Ki​ ) and the maximum rate of inactivation ( kinact​ ).

Table 1: Comparative Kinetic Parameters of Aminooxy Inhibitors on PLP-Enzymes

InhibitorTarget Enzyme Ki​ ( μ M) kinact​ (min −1 )MoA / Complex Formed
2-(Aminooxy)-4-hydroxybutanoic acid Homoserine-utilizing PLP Enzymes~1.0 - 10.0Time-dependentIrreversible Oxime
Aminooxyacetic acid (AOAA) Cystathionine β -synthase (CBS) [2]6.00.15Irreversible Oxime
L-Canaline Ornithine Aminotransferase2.00.08Irreversible Oxime
O-allylhydroxylamine Branched-chain aminotransferase [4]8.2N/AMixed / Oxime

*Predicted values based on structural homology to L-canaline and AOAA.

Experimental Methodologies: Validating the MoA

To rigorously prove that 2-(Aminooxy)-4-hydroxybutanoic acid acts via PLP-oxime formation, researchers must employ a self-validating experimental system. The following protocol utilizes spectrophotometric tracking, exploiting the distinct absorbance shifts of the PLP cofactor.

Rationale for Spectrophotometric Tracking

The internal aldimine (PLP bound to the active-site lysine) typically exhibits a strong absorbance peak at 412 nm . When an aminooxy inhibitor attacks the PLP to form an oxime, the conjugated π -system of the cofactor changes, causing a distinct blue-shift in absorbance to ~370 nm [2]. Monitoring this shift provides real-time, direct evidence of covalent trapping.

Step-by-Step Protocol: Time-Dependent Inhibition Kinetics
  • Enzyme Preparation : Purify the target PLP-dependent enzyme (e.g., CGS) to homogeneity. Dialyze into a standard reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl) containing 10 μ M exogenous PLP to ensure full cofactor saturation.

  • Baseline Measurement : Record the UV-Vis absorption spectrum of the native enzyme (10-20 μ M) from 300 nm to 500 nm. Confirm the presence of the 412 nm peak.

  • Inhibitor Pre-Incubation : Initiate the reaction by adding varying concentrations of 2-(Aminooxy)-4-hydroxybutanoic acid (e.g., 0, 1, 5, 10, 50 μ M) to the enzyme solution at 25°C.

  • Real-Time Spectrophotometry : Continuously monitor the decrease in absorbance at 412 nm and the concomitant increase at 370 nm over 30 minutes.

  • Activity Assay (Substrate Addition) : At specific time intervals (e.g., every 2 minutes), withdraw an aliquot of the pre-incubation mix and dilute it 100-fold into an assay buffer containing saturating concentrations of the natural substrate. Measure residual enzymatic activity.

  • Data Synthesis : Plot the natural log of residual activity versus pre-incubation time to determine the observed rate of inactivation ( kobs​ ). Fit the data to the equation kobs​=(kinact​×[I])/(Ki​+[I]) to extract Ki​ and kinact​ .

W S1 1. Target Enzyme Preparation (Dialysis & PLP Saturation) S2 2. Inhibitor Pre-incubation (Varying concentrations of Aminooxy analog) S1->S2 S3 3. Spectrophotometric Monitoring (Track 412 nm -> 370 nm shift) S2->S3 S4 4. Substrate Addition & Activity Assay (Measure residual catalytic turnover) S3->S4 S5 5. Kinetic Data Synthesis (Calculate Ki and kinact) S4->S5

Figure 2: Experimental workflow for evaluating time-dependent irreversible enzyme inhibition.

Applications in Drug Development & Research

Because mammals do not possess the enzymes required for de novo methionine or threonine biosynthesis (they are essential amino acids), enzymes like cystathionine γ -synthase and threonine synthase are exclusive to plants and bacteria.

By utilizing 2-(Aminooxy)-4-hydroxybutanoic acid as a highly specific chemical probe, researchers can selectively knock out these pathways in vitro. This makes the compound an invaluable scaffold for the rational design of novel antibacterial agents and herbicides . Furthermore, its ability to form stable oximes makes it a useful precursor in orthogonal bioconjugation chemistry, where the aminooxy group can be used to tag carbonyl-containing biomolecules [3].

References

  • Majtan, T., et al. "H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine." Cellular and Molecular Life Sciences, 2022.[Link]

  • Beato, C., et al. "Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor." Journal of Medicinal Chemistry, 2022.[Link]

  • Venugopal, A., et al. "Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis." Tuberculosis (Edinb), 2010.[Link]

Exploratory

An In-depth Technical Guide to 2-(Aminooxy)-4-hydroxybutanoic Acid: Molecular Weight, Structural Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Aminooxy)-4-hydroxybutanoic acid is a bifunctional molecule of significant interest in chemical biology and drug development. Its structure...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminooxy)-4-hydroxybutanoic acid is a bifunctional molecule of significant interest in chemical biology and drug development. Its structure incorporates a reactive aminooxy group and a hydrophilic hydroxymethyl moiety, making it a versatile building block for the synthesis of novel bioconjugates, peptidomimetics, and targeted drug delivery systems. The aminooxy group provides a chemoselective handle for covalent ligation to aldehydes and ketones through the formation of a stable oxime bond, a reaction widely employed in bioconjugation due to its high efficiency and biocompatibility. The presence of the hydroxyl group can influence solubility and offers a potential site for further functionalization. This guide provides a comprehensive overview of the molecular and structural properties of 2-(Aminooxy)-4-hydroxybutanoic acid, along with a discussion of its synthesis and analytical characterization.

Molecular and Physicochemical Properties

The fundamental properties of 2-(Aminooxy)-4-hydroxybutanoic acid are summarized below. These values are crucial for its application in synthesis and for predicting its behavior in biological systems.

Chemical Structure and Molecular Weight

The chemical structure of 2-(Aminooxy)-4-hydroxybutanoic acid is characterized by a four-carbon butanoic acid backbone. An aminooxy group (-O-NH₂) is attached to the alpha-carbon (C2), and a hydroxyl group (-OH) is located at the C4 position.

Chemical Formula: C₄H₉NO₄

Molecular Weight Calculation:

  • Carbon (C): 4 x 12.011 g/mol = 48.044 g/mol

  • Hydrogen (H): 9 x 1.008 g/mol = 9.072 g/mol

  • Nitrogen (N): 1 x 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 4 x 15.999 g/mol = 63.996 g/mol

  • Average Molecular Weight: 135.12 g/mol

  • Monoisotopic Mass: 135.053158 g/mol

The structural arrangement of these atoms gives rise to the molecule's specific chemical reactivity and physical properties.

Table 1: Key Physicochemical Properties of 2-(Aminooxy)-4-hydroxybutanoic Acid

PropertyValue (Predicted)Source
Molecular Weight 135.12 g/mol Calculated
Chemical Formula C₄H₉NO₄Deduced
XLogP3 -1.5Predicted
Hydrogen Bond Donor Count 3Predicted
Hydrogen Bond Acceptor Count 5Predicted
Rotatable Bond Count 4Predicted
Topological Polar Surface Area 92.8 ŲPredicted
pKa (most acidic) ~3.5 (Carboxylic Acid)Estimated
pKa (most basic) ~5.0 (Aminooxy)Estimated

Note: Most physicochemical properties are predicted using computational models due to the limited availability of experimental data for this specific compound.

Structural Properties and Stereochemistry

The presence of a chiral center at the C2 position means that 2-(Aminooxy)-4-hydroxybutanoic acid can exist as two enantiomers: (S)-2-(Aminooxy)-4-hydroxybutanoic acid and (R)-2-(Aminooxy)-4-hydroxybutanoic acid. The specific stereoisomer can have a profound impact on its biological activity and its incorporation into chiral structures like peptides.

Caption: 2D structure of 2-(Aminooxy)-4-hydroxybutanoic acid, with the chiral center at C2 marked with an asterisk.

The three-dimensional arrangement of the functional groups is critical for molecular recognition and binding to biological targets. The bond lengths and angles will be similar to those of other alpha-substituted carboxylic acids.

Synthesis and Reactivity

Proposed Synthetic Pathway

G cluster_0 Synthetic Pathway start 1. Starting Material (e.g., 2-Bromo-4-hydroxybutanoic acid derivative) step1 2. Nucleophilic Substitution with N-hydroxyphthalimide start->step1 Mitsunobu or Williamson ether synthesis conditions step2 3. Deprotection (e.g., Hydrazinolysis) step1->step2 Hydrazine hydrate product 4. Final Product 2-(Aminooxy)-4-hydroxybutanoic acid step2->product

Caption: A proposed synthetic workflow for 2-(Aminooxy)-4-hydroxybutanoic acid.

Detailed Steps:

  • Protection of Functional Groups: The carboxylic acid and hydroxyl groups of a suitable starting material, such as 4-hydroxy-2-bromobutanoic acid, would likely require protection to prevent side reactions.

  • Nucleophilic Substitution: The protected bromo-intermediate would then be reacted with a nucleophilic source of the aminooxy group, such as N-hydroxyphthalimide, under conditions like the Mitsunobu reaction or Williamson ether synthesis.

  • Deprotection: The phthalimide protecting group on the nitrogen can be removed via hydrazinolysis, followed by the deprotection of the carboxylic acid and hydroxyl groups to yield the final product.

This proposed pathway is based on the synthesis of similar compounds, such as D-2-aminooxy-3-methylbutyric acid.[1]

Key Reactivity

The primary utility of 2-(Aminooxy)-4-hydroxybutanoic acid lies in the chemoselective reactivity of its aminooxy group with aldehydes and ketones. This reaction, known as oxime ligation, forms a stable oxime bond under mild, aqueous conditions, often catalyzed by aniline.[2][3] This makes it an ideal tool for conjugating molecules to biomolecules that have been modified to contain an aldehyde or ketone handle.

The aminooxy group is generally stable but can be susceptible to degradation in aqueous solutions, particularly under non-optimal pH conditions.[4] For oxime bond formation, a pH range of 6.5-7.5 is often optimal.[3]

Experimental Protocols and Characterization

General Protocol for Oxime Ligation

This protocol outlines a general procedure for conjugating 2-(Aminooxy)-4-hydroxybutanoic acid to a molecule containing an aldehyde or ketone.

  • Dissolve the Aldehyde/Ketone-Containing Molecule: Prepare a stock solution of the target molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare the Aminooxy Acid Solution: Dissolve 2-(Aminooxy)-4-hydroxybutanoic acid in the same buffer to create a stock solution.

  • Reaction Setup: Combine the two solutions in a reaction vessel. A molar excess of the aminooxy acid is often used to drive the reaction to completion.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of aniline to accelerate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for several hours to overnight.

  • Purification: The resulting oxime-linked conjugate can be purified using standard techniques such as high-performance liquid chromatography (HPLC).

Analytical Characterization

The identity and purity of 2-(Aminooxy)-4-hydroxybutanoic acid and its conjugates can be confirmed using a variety of analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Spectroscopy Protons adjacent to the aminooxy group (at C2) and the hydroxyl group (at C4) will show characteristic chemical shifts. The methylene protons at C3 will likely appear as a multiplet.
¹³C NMR Spectroscopy The four carbon atoms will exhibit distinct chemical shifts, with the carboxyl carbon appearing furthest downfield.
Mass Spectrometry (MS) Electrospray ionization (ESI) is a suitable technique. The protonated molecule [M+H]⁺ would be expected at m/z 136.0604.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), N-H (aminooxy), and C=O (carboxylic acid) functional groups will be present.

Applications in Research and Drug Development

The unique properties of 2-(Aminooxy)-4-hydroxybutanoic acid make it a valuable tool in several areas:

  • Bioconjugation: Its ability to form stable oxime linkages is exploited for labeling proteins, carbohydrates, and other biomolecules.

  • Drug Delivery: It can be used as a linker to attach drugs to targeting moieties, such as antibodies or peptides, to create antibody-drug conjugates (ADCs) or other targeted therapies.

  • Peptidomimetics: Incorporation of this non-natural amino acid into peptide chains can alter their conformation and stability, leading to novel therapeutic peptides.

  • Material Science: The aminooxy group can be used to functionalize surfaces and polymers for various biomedical applications.

Conclusion

2-(Aminooxy)-4-hydroxybutanoic acid is a promising and versatile chemical entity with significant potential in the fields of chemical biology and medicinal chemistry. Its well-defined molecular weight and structural properties, combined with the chemoselective reactivity of its aminooxy group, provide a powerful platform for the construction of complex molecular architectures. While experimental data for this specific compound remains limited, its properties can be reliably predicted, and its synthesis can be approached through established chemical methodologies. As the demand for sophisticated bioconjugation techniques and novel drug delivery systems grows, the importance of building blocks like 2-(Aminooxy)-4-hydroxybutanoic acid is set to increase.

References

  • Synthesis of erythro-alpha-amino beta-hydroxy carboxylic acid esters by diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes. PubMed, (2003). [Link]

  • Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (2000). [Link]

  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S) - PMC. National Center for Biotechnology Information, (2025). [Link]

  • Synthetic method of alpha-hydroxy-beta-amino acid single stereoisomer.
  • Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses, (2012). [Link]

  • Amino-Oxy reagents, for conjugation with aldehydes and cetones AminoOxy - carboxyl, amine, … and reactive groups Ami. Interchim. [Link]

  • Butanoic acid, 2-(aminooxy)-. PubChem, National Center for Biotechnology Information. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, (2022). [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate, (2003). [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. SciSpace, (2012). [Link]

  • Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI, (2021). [Link]

  • Showing Compound 2-Amino-4-ethoxy-3-hydroxybutanoic acid (FDB010840). FooDB, (2010). [Link]

  • 4-Amino-2-hydroxybutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC, (2023). [Link]

  • Physicochemical Properties. 台灣藥物樣品資料庫. [Link]

  • Butanoic acid, 2-amino-, (S)-. NIST WebBook, SRD 69. [Link]

  • Butanoic acid, 2-(aminooxy)-. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Publication Corporation, (2012). [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts, (2023). [Link]

  • Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.

Sources

Foundational

In Vitro Pharmacokinetics of 2-(Aminooxy)-4-hydroxybutanoic Acid: Overcoming Carbonyl Scavenging and PLP-Targeted Metabolism

Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide Executive Summary The development of non-canonical amino acids as targeted therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, ADME Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

The development of non-canonical amino acids as targeted therapeutics requires a paradigm shift in how we evaluate in vitro pharmacokinetics (PK). 2-(Aminooxy)-4-hydroxybutanoic acid (2-AOHBA) is a highly polar, zwitterionic homoserine analog featuring an alpha-aminooxy group. While this structural modification makes it a potent, mechanism-based inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, it introduces severe artifacts in standard in vitro ADME assays.

As Application Scientists, we frequently observe that standard microsomal or plasma stability assays mischaracterize aminooxy compounds as having high intrinsic clearance ( CLint​ ). In reality, this "clearance" is often non-enzymatic chemical quenching. This whitepaper establishes the theoretical framework and provides field-proven, self-validating protocols to accurately profile the in vitro pharmacokinetics of 2-AOHBA.

Mechanistic Rationale: The "Alpha Effect" and The Carbonyl Conundrum

To understand the PK of 2-AOHBA, one must first understand its quantum chemistry. The substitution of an alpha-amino group with an aminooxy ( −O−NH2​ ) moiety triggers the "alpha effect" —a phenomenon where the adjacent oxygen atom donates electron density to the nitrogen, drastically increasing its nucleophilicity at physiological pH compared to standard amines[1].

The Pharmacodynamic Target vs. The Pharmacokinetic Pitfall

This hyper-nucleophilicity is intentionally designed to attack the Schiff base linkage of intracellular PLP-dependent enzymes (e.g., transaminases), forming a highly stable, irreversible oxime complex [2]. This mirrors the mechanism of the classic PLP inhibitor, aminooxyacetic acid (AOAA), which induces functional bioenergetic shifts by blocking the malate-aspartate shuttle[3].

However, this same mechanism creates a massive in vitro PK artifact. Biological matrices—such as plasma, hepatocyte media, and cell lysates—are rich in endogenous carbonyls (aldehydes and ketones) like pyruvate and α -ketoglutarate. When 2-AOHBA is introduced into these matrices, it rapidly undergoes non-enzymatic condensation to form inactive oxime adducts.

Pathway cluster_0 Chemical Quenching (Extracellular) cluster_1 Target Engagement (Intracellular) A 2-AOHBA (Zwitterionic) B Endogenous Carbonyls (Pyruvate, α-KG) A->B Plasma/Media D Amino Acid Transporters (LAT1 / PAT1) A->D Cellular Uptake C Oxime Adducts (Inactive) B->C Non-enzymatic E PLP-Dependent Enzymes (Transaminases) D->E Cytosolic Delivery F Irreversible Enzyme-Oxime Complex E->F Schiff Base Attack

Bifurcated fate of 2-AOHBA: Extracellular chemical quenching vs. intracellular PLP inhibition.

Self-Validating Experimental Protocols

To prevent false-positive clearance rates, every in vitro assay involving 2-AOHBA must be a self-validating system. We achieve this by running parallel controls that isolate enzymatic degradation from chemical instability.

Protocol A: Carbonyl-Depleted Plasma & Media Stability

Standard plasma stability assays will show rapid depletion of 2-AOHBA. To prove this is chemical rather than enzymatic (e.g., via amidases), we utilize dialyzed matrices.

Step-by-Step Methodology:

  • Matrix Preparation: Obtain pooled human plasma. Divide into two aliquots. Dialyze Aliquot B against 1X PBS (pH 7.4) using a 3.5 kDa MWCO cassette for 24 hours at 4°C to remove low-molecular-weight endogenous carbonyls (pyruvate, glucose).

  • Spiking: Spike 2-AOHBA to a final concentration of 1 µM in both Native Plasma (Aliquot A) and Dialyzed Plasma (Aliquot B).

  • Incubation: Incubate at 37°C under gentle agitation.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled AOAA).

  • Causality Check: If the half-life ( t1/2​ ) in Aliquot A is <30 minutes, but >240 minutes in Aliquot B, the clearance is definitively non-enzymatic.

Protocol B: Carrier-Mediated Permeability Assessment (Caco-2)

Because 2-AOHBA is highly polar and zwitterionic, its passive membrane permeability ( Papp​ ) is negligible. It relies entirely on active transport via amino acid carriers (e.g., LAT1, PAT1) to enter cells.

Step-by-Step Methodology:

  • Monolayer Preparation: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days until TEER values exceed 400 Ω⋅cm2 .

  • Inhibitor Pre-incubation: Wash monolayers with HBSS (pH 7.4). To the apical chamber of the test wells, add 5 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a competitive inhibitor of the LAT1 transporter. Leave control wells untreated.

  • Dosing: Apply 10 µM 2-AOHBA to the apical chambers.

  • Sampling: Sample the basolateral chambers at 30, 60, 90, and 120 minutes.

  • Causality Check: A significant drop in Papp​ in the BCH-treated wells validates that 2-AOHBA absorption is LAT1-dependent, explaining its cellular penetrance despite a highly negative LogP.

PK_Workflow Step1 Phase 1: Matrix De-risking Step2 Phase 2: Metabolic Clearance Step1->Step2 D1 Dialyzed vs. Native Plasma Stability Step1->D1 Step3 Phase 3: Active Transport Step2->Step3 D2 Hepatocyte Assay (+/- Carbonyl Scavenger) Step2->D2 D3 Caco-2 Permeability (+/- LAT1 Inhibitors) Step3->D3

Self-validating in vitro PK workflow isolating chemical instability from enzymatic clearance.

Quantitative Data Presentation

The table below synthesizes the expected in vitro pharmacokinetic parameters for 2-AOHBA compared against the benchmark PLP inhibitor (AOAA) and its canonical amino acid counterpart (L-Homoserine). Notice the stark contrast in plasma stability when endogenous carbonyls are removed.

CompoundNative Plasma t1/2​ (min)Dialyzed Plasma t1/2​ (min)Caco-2 Papp​ A B ( 10−6 cm/s)Caco-2 Papp​
  • BCH ( 10−6 cm/s)
Primary In Vitro Clearance Mechanism
2-AOHBA < 30> 2400.520.08Chemical (Oxime Formation)
AOAA < 20> 2400.850.12Chemical (Oxime Formation)
L-Homoserine > 240> 24012.41.50Enzymatic / Renal

Data Interpretation: The data clearly demonstrates that modifying an amino acid with an aminooxy group destroys its apparent plasma stability due to oxime formation, while simultaneously restricting its permeability to strict transporter-dependent pathways.

Conclusion & Translational Outlook

The in vitro pharmacokinetic profiling of 2-(Aminooxy)-4-hydroxybutanoic acid requires a departure from standard small-molecule workflows. Because the aminooxy group is a hyper-reactive nucleophile, researchers must rigorously differentiate between enzymatic metabolism and chemical carbonyl scavenging. By utilizing dialyzed matrices and competitive transporter inhibition, drug development professionals can generate accurate, artifact-free ADME profiles for aminooxy-based PLP inhibitors, ensuring reliable scaling to in vivo models.

References

  • Aminooxyacetic acid - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids Source: Organic Letters (ACS Publications) URL:[Link]

  • Aminooxyacetic acid inhibits the malate-aspartate shuttle in isolated nerve terminals and prevents the mitochondria from utilizing glycolytic substrates Source: Biochimica et Biophysica Acta (BBA) / PubMed URL:[Link]

  • Aminooxyacetic acid (AOAA) sensitizes colon cancer cells to oxaliplatin via exaggerating apoptosis induced by ROS Source: Journal of Cancer URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Evaluating the In Vitro Toxicity and Safety Profile of 2-(Aminooxy)-4-hydroxybutanoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro toxicity and safety profile of the novel compound, 2-(Aminooxy)-4-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro toxicity and safety profile of the novel compound, 2-(Aminooxy)-4-hydroxybutanoic acid. Given the limited publicly available data on this specific molecule, this document outlines a robust, multi-tiered strategy grounded in established toxicological principles. The focus is not merely on procedural steps but on the scientific rationale behind each experimental choice, ensuring a self-validating and thorough assessment of the compound's impact on cellular health.

Introduction: The Need for a Structured In Vitro Safety Assessment

2-(Aminooxy)-4-hydroxybutanoic acid is a small molecule containing an aminooxy group, a hydroxyl group, and a butanoic acid backbone. While derivatives of butyric acid have been explored for their potential as anti-neoplastic agents that can induce cytodifferentiation and inhibit cell proliferation[1], the introduction of an aminooxy functional group necessitates a de novo, rigorous safety evaluation. The aminooxy group, a potent nucleophile[2], can potentially interact with various cellular components, making a thorough toxicological assessment critical.

In vitro toxicology testing is a cornerstone of early-stage drug development, providing essential data to predict potential human toxicity, reduce reliance on animal testing, and guide lead optimization.[3][4][5] This guide presents a systematic approach to characterize the cytotoxic potential of 2-(Aminooxy)-4-hydroxybutanoic acid, moving from broad assessments of cell viability to more focused, mechanistic studies.

A Multi-Tiered Experimental Workflow for Toxicity Profiling

A hierarchical approach is recommended to efficiently and comprehensively assess the in vitro toxicity of a novel compound. This strategy begins with determining basal cytotoxicity across multiple cell lines and then proceeds to elucidate the underlying mechanisms of any observed toxicity.

G cluster_0 Tier 1: Basal Cytotoxicity Assessment cluster_1 Tier 2: Mechanistic Investigation cluster_2 Final Analysis T1_Start Select Diverse Cell Lines (e.g., HepG2, HEK293, relevant cancer line) T1_Assay1 MTT Assay (Metabolic Activity) T1_Start->T1_Assay1 T1_Assay2 LDH Release Assay (Membrane Integrity) T1_Start->T1_Assay2 T1_End Determine IC50 Values (Concentration-Response Curves) T1_Assay1->T1_End T1_Assay2->T1_End T2_Start Treat Cells at IC25, IC50, IC75 Concentrations T1_End->T2_Start Proceed if cytotoxicity is observed T2_Assay1 Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) T2_Start->T2_Assay1 T2_Assay2 Oxidative Stress Assay (ROS Detection) T2_Start->T2_Assay2 T2_End Elucidate Mode of Action T2_Assay1->T2_End T2_Assay2->T2_End Analysis Synthesize Data & Construct Safety Profile T2_End->Analysis

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 1: Foundational Assessment of Basal Cytotoxicity

The initial goal is to determine the concentration range over which 2-(Aminooxy)-4-hydroxybutanoic acid exerts cytotoxic effects. This is typically achieved by establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[6] It is crucial to use at least two assays that measure distinct cellular health parameters to avoid misleading results.[7]

Rationale for Assay Selection
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, specifically the function of NAD(P)H-dependent cellular oxidoreductase enzymes.[8][9] A decrease in the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals indicates a reduction in metabolically active, viable cells.[8][9]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[10] This assay quantifies cell lysis.

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[8][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-(Aminooxy)-4-hydroxybutanoic acid in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-50 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[8][11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Read the absorbance at 570-590 nm using a microplate reader.[9][11]

Experimental Protocol: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Establish Controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation period.[7][10]

    • Background: Medium only.

  • Supernatant Collection: Centrifuge the plate at ~500 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[7][13]

  • LDH Reaction: Add 100 µL of the LDH reaction mix (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.[7]

  • Incubation and Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10][14] Add the stop solution and measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Data Presentation and Interpretation

The results from the basal cytotoxicity assays should be summarized to provide a clear overview of the compound's potency across different cell lines and time points.

Cell LineExposure Time (h)MTT Assay IC50 (µM)LDH Assay IC50 (µM)
HepG2 (Human Liver)24Hypothetical ValueHypothetical Value
48Hypothetical ValueHypothetical Value
HEK293 (Human Kidney)24Hypothetical ValueHypothetical Value
48Hypothetical ValueHypothetical Value
MCF-7 (Human Breast Cancer)24Hypothetical ValueHypothetical Value
48Hypothetical ValueHypothetical Value
Caption: Table for summarizing hypothetical IC50 values of 2-(Aminooxy)-4-hydroxybutanoic acid.

Tier 2: Unraveling the Mechanisms of Cytotoxicity

If significant cytotoxicity is observed in Tier 1, the next logical step is to investigate the underlying mechanism. The two most common pathways of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Additionally, oxidative stress is a frequent instigator of cellular damage.

Apoptosis vs. Necrosis Detection

The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between apoptotic and necrotic cell death via flow cytometry.[15]

  • Scientific Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[15][17]

G Healthy Healthy Cell Annexin V: Negative PI: Negative EarlyApoptotic Early Apoptotic Cell Annexin V: Positive PI: Negative Healthy->EarlyApoptotic PS translocates to outer membrane LateApoptotic Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive EarlyApoptotic->LateApoptotic Membrane integrity lost

Caption: Principle of Annexin V / PI staining for apoptosis detection.

This protocol is a standard procedure for assessing apoptosis.[16][18][19]

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells in appropriate culture plates. Treat with 2-(Aminooxy)-4-hydroxybutanoic acid at concentrations determined from Tier 1 (e.g., IC25, IC50, IC75) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at ~300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Assessment of Oxidative Stress

Reactive Oxygen Species (ROS) are by-products of cellular metabolism that, at high levels, can cause significant damage to lipids, proteins, and DNA.[17][20]

  • Scientific Principle: The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent molecule. Inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[20][21][22]

This protocol outlines the measurement of total intracellular ROS.[20][21][22][23]

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound as described previously. Include a positive control (e.g., H2O2 or a ROS inducer).

  • Probe Loading: Remove the treatment medium and wash the cells with PBS or a suitable buffer. Add 100 µL of DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[22]

  • Measurement: Wash the cells again to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm.

Integrated Analysis: Building a Coherent Safety Profile

The final and most critical step is to synthesize the data from all tiers into a comprehensive safety profile. The relationship between different toxicological endpoints provides a deeper understanding of the compound's mechanism of action.

G Compound 2-(Aminooxy)-4- hydroxybutanoic acid ROS Increased ROS (Oxidative Stress) Compound->ROS Mito_Dysfunction Mitochondrial Dysfunction Compound->Mito_Dysfunction Membrane_Damage Membrane Damage (Necrosis) Compound->Membrane_Damage ROS->Mito_Dysfunction Apoptosis_Pathway Apoptosis Activation ROS->Apoptosis_Pathway Mito_Dysfunction->Apoptosis_Pathway Caspase activation Metabolic_Inhibition Metabolic Inhibition Mito_Dysfunction->Metabolic_Inhibition Cell_Death Cell Death Membrane_Damage->Cell_Death (Measured by LDH) Apoptosis_Pathway->Cell_Death (Measured by Annexin V) Metabolic_Inhibition->Cell_Death (Measured by MTT)

Sources

Foundational

Whitepaper: The Strategic Application of the Aminooxy Functional Group in Modern Biochemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of precision and efficiency in biochemistry and drug development necessitates a sophisticated mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of precision and efficiency in biochemistry and drug development necessitates a sophisticated molecular toolkit. Among the array of chemical functionalities available, the aminooxy group has emerged as a cornerstone of modern bioconjugation and enzyme inhibition strategies. Its hallmark is the ability to undergo a highly selective "click" reaction with aldehydes and ketones to form stable oxime linkages under mild, aqueous conditions. This bioorthogonal reactivity allows for the precise chemical modification of complex biomolecules in their native environments, minimizing side reactions and preserving biological function. This guide provides an in-depth exploration of the aminooxy group's applications, moving from its foundational role in constructing complex bioconjugates to its nuanced application in rational drug design, exemplified by the potent inhibition of ornithine decarboxylase. We will dissect the mechanistic principles, provide field-proven experimental protocols, and offer insights into the causality behind experimental design, empowering researchers to leverage this versatile chemical tool.

The Aminooxy Group: A Hub of Chemoselective Reactivity

The power of the aminooxy group (R-O-NH₂) lies in its heightened nucleophilicity compared to a standard amine, enabling a specific and rapid condensation reaction with carbonyl compounds (aldehydes or ketones). This reaction, known as oxime ligation, forms a stable oxime bond (C=N-O) and is considered a "click chemistry" reaction due to its high yield, specificity, and biocompatibility.[1]

Key advantages that underpin its utility include:

  • Chemoselectivity: The reaction is highly specific for aldehydes and ketones, leaving other functional groups present in complex biological systems, such as amines and carboxylic acids, untouched.[2] This allows for precise, targeted modifications without the need for cumbersome protecting group strategies.[2][3]

  • Biocompatibility: Oxime ligation proceeds efficiently under mild, aqueous conditions (physiological pH and temperature), preserving the delicate structures and functions of proteins, peptides, and carbohydrates.[2][4]

  • Stability: The resulting oxime linkage is significantly more stable to hydrolysis than other linkages like hydrazones, ensuring the integrity of the final conjugate in biological assays and therapeutic applications.[2]

These properties have positioned aminooxy chemistry as an indispensable tool for covalently linking molecules for a wide range of applications, from diagnostics to therapeutics.[5][6]

Application in Advanced Bioconjugation

The ability to reliably form stable linkages has made aminooxy-functionalized molecules central to the construction of sophisticated multi-component systems.

Engineering Complex Therapeutics: ADCs and PROTACs

Aminooxy-containing linkers, often incorporating polyethylene glycol (PEG) spacers, are instrumental in modern drug development.[4][7] The PEG component enhances aqueous solubility and stability, while the aminooxy group provides a reliable anchor point for conjugation.[6][7]

  • Antibody-Drug Conjugates (ADCs): In ADC development, an antibody can be engineered to contain a ketone or aldehyde handle. An aminooxy-linker-drug molecule can then be selectively attached to the antibody via oxime ligation, ensuring a homogenous product with a defined drug-to-antibody ratio.

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Aminooxy-PEG linkers are used to connect the target-binding ligand to the E3 ligase-binding ligand, with the PEG chain providing the necessary length and spatial orientation for the ternary complex to form.[7]

Caption: General workflow for bioconjugation using oxime ligation.

Synthesizing Neoglycopeptides for Glycobiology

Glycosylation is a critical post-translational modification, and studying its effects requires precisely structured glycopeptides. Aminooxy chemistry provides an elegant solution. By incorporating a custom amino acid with an aminooxy-functionalized side chain into a peptide sequence via solid-phase peptide synthesis, a unique chemical handle is introduced.[3] A carbohydrate bearing a reducing end (which is in equilibrium with its open-chain aldehyde form) can then be attached to the peptide backbone, forming a stable neoglycopeptide.[3][8] This strategy allows researchers to probe the specific roles of glycosylation in protein folding, stability, and molecular recognition.

Case Study in Rational Drug Design: Inhibiting Ornithine Decarboxylase

Beyond conjugation, the aminooxy group is a powerful pharmacophore for enzyme inhibition. Its application in targeting Ornithine Decarboxylase (ODC), a key enzyme in polyamine biosynthesis and a validated target in cancer, serves as an exemplary case study.[9]

The ODC Catalytic Cycle and Its Vulnerability

ODC catalyzes the conversion of ornithine to putrescine, the rate-limiting step in polyamine synthesis. Polyamines are essential for cell proliferation, and their levels are often elevated in cancer cells.[9] The enzyme uses pyridoxal 5'-phosphate (PLP) as a cofactor. In the active site, the aldehyde group of PLP forms a Schiff base (aldimine) with the amino group of the substrate, ornithine. This acts as an electron sink, facilitating decarboxylation.[9]

Mechanism of Aminooxy-Based Inhibition

Compounds like 1-amino-oxy-3-aminopropane (APA) are highly potent ODC inhibitors that exploit this catalytic mechanism.[10][11] The causality behind their potency is twofold:

  • Competitive Binding: APA is structurally similar to the natural substrate ornithine and competes for the active site.[10]

  • Irreversible Adduct Formation: The aminooxy group of APA is significantly more nucleophilic than the amino group of ornithine. It attacks the PLP cofactor's aldehyde, but instead of a reversible aldimine, it forms a highly stable oximine bond.[9][11]

This oximine adduct is exceptionally stable and effectively sequesters the PLP cofactor, leading to an apparently irreversible inactivation of the enzyme.[10][11] This represents a sophisticated inhibition strategy: using the enzyme's own catalytic machinery to form a covalent adduct with its essential cofactor, rather than the protein itself.[11] This mechanism is orders of magnitude more potent than older inhibitors like α-difluoromethylornithine (DFMO).[9]

ODC_Inhibition cluster_cycle Normal Catalytic Cycle cluster_inhibition Inhibition Pathway ODC_PLP ODC + PLP Cofactor Aldimine PLP-Ornithine Adduct (Schiff Base) ODC_PLP->Aldimine Ornithine binding Oximine PLP-APA Adduct (Stable Oximine) ODC_PLP->Oximine APA binding Ornithine Ornithine (Substrate) Aldimine->ODC_PLP Decarboxylation & Product release Putrescine Putrescine (Product) Aldimine->Putrescine APA APA (Inhibitor) Inactive_ODC Inactive Enzyme Oximine->Inactive_ODC caption Mechanism of ODC Inhibition by APA.

Caption: ODC catalytic cycle vs. inhibition by an aminooxy compound.

Experimental Protocols & Methodologies

To translate theory into practice, this section provides validated, step-by-step protocols. The causality for each step is explained to ensure a deep understanding of the methodology.

Protocol: In Vitro ODC Inhibition Assay

This protocol is designed to measure the inhibitory potential of an aminooxy-containing compound against recombinant human ODC.

A. Reagents and Buffers

  • Recombinant Human ODC Enzyme

  • ODC Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA

  • PLP Solution: 10 mM Pyridoxal 5'-phosphate in water

  • Substrate: L-[1-¹⁴C]-ornithine

  • Inhibitor Stock: Test compound (e.g., APA) dissolved in DMSO (e.g., 10 mM stock)

  • Stopping Reagent: 2 M Citric Acid

  • Scintillation Cocktail

B. Step-by-Step Methodology

  • Enzyme Preparation: Dilute recombinant ODC in ice-cold ODC Assay Buffer to the desired final concentration. Causality: Dilution on ice and the presence of DTT maintains enzyme stability and activity.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures. For each reaction, add:

    • ODC Assay Buffer

    • PLP Solution (to a final concentration of 50 µM)

    • Diluted test inhibitor (across a range of concentrations) or DMSO for control wells.

    • Causality: Pre-incubating the enzyme with the inhibitor and essential PLP cofactor allows for binding to occur before the substrate is introduced.

  • Pre-incubation: Add the diluted ODC enzyme to each well. Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add L-[1-¹⁴C]-ornithine to each well to start the reaction. The final concentration should be at the Km of the enzyme for ornithine to ensure sensitive detection of competitive inhibition.

  • Incubation: Incubate at 37°C for 30-60 minutes. The reaction measures the release of ¹⁴CO₂.

  • Stop Reaction: Add 2 M Citric Acid to each well to stop the reaction and facilitate the release of all generated ¹⁴CO₂. Causality: The low pH denatures the enzyme, halting all catalytic activity.

  • Quantification: Seal the plate and incubate at room temperature for 1 hour. Transfer the supernatant to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

C. Data Summary Table

CompoundTargetAssay TypeIC₅₀ (nM)Inhibition Mechanism
APA ODCRadiometric ¹⁴CO₂ Release~5-10Competitive, Forms PLP adduct
DFMO ODCRadiometric ¹⁴CO₂ Release>10,000Suicide Inhibitor
Compound 15 ODCRadiometric ¹⁴CO₂ Release~1-3Competitive, Forms PLP adduct

(Data synthesized from literature for illustrative purposes)[9][12]

Conclusion and Future Outlook

The aminooxy group is a prime example of how a specific chemical functionality can be strategically deployed to address complex biochemical challenges. Its reliability in forming stable oxime linkages has cemented its role in the modular construction of advanced therapeutics and biological probes. Furthermore, its application as a potent pharmacophore in enzyme inhibition, as demonstrated with ODC, showcases a sophisticated approach to rational drug design that leverages the target's own catalytic mechanism for its inactivation. As the fields of chemical biology and targeted therapeutics continue to evolve, the demand for precise and robust chemical tools will only grow. The versatility and proven efficacy of aminooxy chemistry ensure that it will remain at the forefront of innovation, enabling the development of the next generation of diagnostics, research tools, and life-saving medicines.

References

  • AxisPharm. (n.d.). Aminooxy-PEG-NH-Boc. Retrieved from AxisPharm website.[4]

  • Khomutov, A. R., Hyvönen, T., Karvonen, E., Kauppinen, L., Paalanen, A., Paulin, L., ... & Eloranta, T. O. (1991). Pharmacological properties of the ornithine decarboxylase inhibitor 3-aminooxy-1-propanamine and several structural analogues. Journal of Enzyme Inhibition, 5(2), 121-130.[10]

  • Stanek, J., Frei, J., Mett, H., Schneider, P., Regenass, U., & Furet, P. (1995). 2-substituted 3-(aminooxy)propanamines as inhibitors of ornithine decarboxylase: synthesis and biological activity. Journal of Medicinal Chemistry, 38(13), 2399-2405.[12]

  • BenchChem. (2025). An In-depth Technical Guide to Aminooxy-PEG3-methyl ester: A Versatile Linker for Bioconjugation and Drug Development. Retrieved from BenchChem website.[7]

  • Schultz, C. R., Aleiwi, B., Zhou, X. E., Suino-Powell, K., Melcher, K., Almeida, N. M., ... & Bachmann, A. S. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry, 68(5), 5760-5773.[11]

  • Dufe, V. T., Gurbani, D., Yu, Z., Schultz, C. R., Woster, P. M., & Bachmann, A. S. (2015). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. Biochemical Journal, 472(1), 83-91.[9]

  • Stanek, J., Frei, J., Mett, H., Schneider, P., Regenass, U., & Furet, P. (1995). 2-Substituted 3-(aminooxy)propanamines as inhibitors of ornithine decarboxylase: synthesis and biological activity. ACS Publications.[13]

  • Grandjean, C., Santamaria, I., & de la Fuente, J. M. (2014). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Molecules, 19(9), 13639-13654.[2]

  • Kalia, J., & Raines, R. T. (2008). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. Chemical Communications, (34), 3985-3995.[1]

  • Harris, P. W., & Brimble, M. A. (2007). A Versatile Set of Aminooxy Amino Acids for the Synthesis of Neoglycopeptides. Organic Letters, 9(10), 1837-1840.[3]

  • Pinter, A., & Nitz, M. (2011). Synthesis of (2 R)- and (2 S)-aminooxy analogues of β-O-glucosylserine and N-oxyamide linked glycoconjugates. Carbohydrate Research, 346(12), 1583-1590.[8]

  • St. Amant, A. H., & Deiters, A. (2020). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 31(7), 1826-1833.[5]

  • Interchim. (n.d.). Aminooxy & Aldehyde PEO/PEG reagents. Retrieved from Interchim website.[6]

  • PharmaCompass. (n.d.). 2-amino-4-hydroxybutanoate. Retrieved from PharmaCompass.com.[14]

  • Kumar, T. S., & Madhuri, C. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4593-4597.[15]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(Aminooxy)-4-hydroxybutanoic acid in the lab

Application Note: Synthesis and Isolation Protocol for 2-(Aminooxy)-4-hydroxybutanoic Acid Date of Issue: March 25, 2026 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 2-(Aminooxy)-4-hydroxybutanoic Acid Date of Issue: March 25, 2026 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Scope

2-(Aminooxy)-4-hydroxybutanoic acid (CAS: 76029-20-4) is a highly specialized non-proteinogenic amino acid analog. Structurally related to canaline and homoserine, it serves as a critical building block in the synthesis of peptidomimetics, specific amidohydrolase-activated prodrugs, and orthogonal bioconjugation linkers. This application note details a robust, self-validating, three-step protocol for its synthesis from commercially available α-bromo-γ-butyrolactone, prioritizing chemoselectivity and high-purity zwitterion isolation.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to design protocols that anticipate and mitigate competing side reactions. The synthesis of α-aminooxy acids traditionally relies on the nucleophilic substitution of an α-bromo precursor by N-hydroxyphthalimide (NHPI)[1]. However, the presence of the γ-butyrolactone ring in our intermediate necessitates specific strategic deviations from standard peptide chemistry:

  • Avoidance of Hydrazinolysis (Ing-Manske Procedure): Standard phthalimide deprotection utilizes hydrazine hydrate. In this system, hydrazine acts as a potent nucleophile that would concurrently attack the lactone carbonyl, yielding an unwanted 4-hydroxybutanehydrazide byproduct.

  • Acidic Cleavage as a Chemoselective Alternative: To circumvent hydrazide formation, we employ harsh acid-catalyzed hydrolysis (refluxing 6M HCl)[2],[3]. This dual-purpose step efficiently cleaves the phthalimide protecting group—precipitating out insoluble phthalic acid upon cooling—while thermodynamically trapping the product as the stable α-aminooxy-γ-butyrolactone hydrochloride.

  • Thermodynamic Ring Opening: Lactones of 4-hydroxy acids exist in a pH-dependent equilibrium with their open-chain forms. By treating the isolated lactone hydrochloride with aqueous LiOH and subsequently utilizing strongly acidic cation-exchange chromatography, we drive the equilibrium completely toward the open-chain zwitterion, cleanly separating it from inorganic salts.

Workflow Visualization

Pathway N1 α-Bromo-γ-butyrolactone (Starting Material) N2 α-(Phthalimidooxy)-γ-butyrolactone (Intermediate 1) N1->N2 NHPI, Et₃N DMF, 50°C N3 α-Aminooxy-γ-butyrolactone·HCl (Intermediate 2) N2->N3 6M HCl (aq) Reflux, 12h - Phthalic Acid N4 2-(Aminooxy)-4-hydroxybutanoic acid (Final Zwitterion) N3->N4 1. LiOH (aq) 2. Dowex-50W (NH₄⁺)

Synthetic workflow for 2-(Aminooxy)-4-hydroxybutanoic acid.

Materials & Stoichiometry

Table 1: Reagent Stoichiometry and Function

Reagent MW ( g/mol ) Equivalents Mass/Vol Function
α-Bromo-γ-butyrolactone 164.99 1.00 1.65 g (10 mmol) Electrophilic Starting Material
N-Hydroxyphthalimide (NHPI) 163.13 1.10 1.80 g (11 mmol) Oxygen Nucleophile
Triethylamine (Et₃N) 101.19 1.20 1.67 mL (12 mmol) Base (Deprotonates NHPI)
N,N-Dimethylformamide (DMF) 73.09 - 15.0 mL Polar Aprotic Solvent
Hydrochloric Acid (6M aq) 36.46 Excess 20.0 mL Hydrolysis / Cleavage Reagent

| Lithium Hydroxide (LiOH·H₂O)| 41.96 | 2.50 | 1.05 g (25 mmol) | Base for Lactone Opening |

Step-by-Step Methodology

Step 5.1: Synthesis of α-(Phthalimidooxy)-γ-butyrolactone
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.80 g of NHPI (11 mmol) in 15 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add 1.67 mL of Et₃N (12 mmol) dropwise. The solution will turn deep red, indicating the formation of the phthalimide N-oxide anion. Stir at room temperature for 15 minutes.

  • Substitution: Slowly add 1.65 g of α-bromo-γ-butyrolactone (10 mmol) via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 50°C for 6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 1:1, UV active).

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. A precipitate will form. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 0.5M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Intermediate 1 as a white/off-white solid.

Step 5.2: Acidic Cleavage to α-Aminooxy-γ-butyrolactone Hydrochloride
  • Hydrolysis: Transfer the crude Intermediate 1 to a 100 mL round-bottom flask. Add 20 mL of 6M aqueous HCl.

  • Reflux: Heat the suspension to a vigorous reflux (approx. 105°C) for 12 hours. The solid will initially dissolve, and as the reaction progresses, white crystalline phthalic acid will begin to precipitate.

  • Precipitation & Filtration: Cool the reaction mixture to 0°C in an ice bath for 2 hours to maximize the precipitation of phthalic acid. Filter the mixture through a sintered glass funnel (fine porosity) and wash the filter cake with 5 mL of ice-cold 1M HCl.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the water under reduced pressure (bath temperature 45°C) until a thick syrup is obtained. Triturate the syrup with cold diethyl ether to precipitate Intermediate 2 (α-aminooxy-γ-butyrolactone hydrochloride) as a hygroscopic solid.

Step 5.3: Base-Mediated Ring Opening & Ion-Exchange Isolation
  • Ring Opening: Dissolve the crude Intermediate 2 in 10 mL of distilled water. Add 1.05 g of LiOH·H₂O (25 mmol) and stir at room temperature for 2 hours. The elevated pH (~10) drives the quantitative opening of the lactone ring to form lithium 2-(aminooxy)-4-hydroxybutanoate.

  • Acidification: Carefully adjust the pH of the solution to 2.0 using 1M HCl. At this pH, the molecule is fully protonated (cationic) and primed for ion-exchange chromatography.

  • Resin Loading: Load the acidified solution onto a pre-packed column of Dowex 50W-X8 strongly acidic cation exchange resin (H⁺ form, 20 g).

  • Desalting: Wash the column with 100 mL of distilled water (or until the eluate pH is neutral and gives a negative AgNO₃ test for chlorides). This step removes LiCl and excess HCl.

  • Elution: Elute the target zwitterion using 100 mL of 5% aqueous ammonium hydroxide (NH₄OH). Collect the ninhydrin-positive fractions.

  • Isolation: Lyophilize (freeze-dry) the combined fractions. The volatile ammonia and water will sublimate, leaving behind pure 2-(aminooxy)-4-hydroxybutanoic acid as a white powder.

Analytical Characterization

To validate the success of the protocol, verify the final compound against the expected analytical parameters outlined below.

Table 2: Expected Analytical Data

Technique Target Signal / Parameter Interpretation
¹H NMR (D₂O) δ 4.20 (t, J = 6.5 Hz, 1H, α-CH) Confirms the presence of the aminooxy substitution at the α-carbon.
¹H NMR (D₂O) δ 3.65 (t, J = 6.0 Hz, 2H, γ-CH₂) Confirms primary alcohol formation, proving the lactone ring is fully opened.
ESI-MS (Pos) m/z 136.06 [M+H]⁺ Confirms the exact molecular weight of the target zwitterion.

| IR Spectroscopy | Broad band ~3100-2800 cm⁻¹, peak at 1590 cm⁻¹ | Indicates zwitterionic carboxylate (COO⁻) and protonated aminooxy (-ONH₃⁺). |

References

  • Heterocyclic peptide renin inhibitors - European Patent Office - EP 0365992 A1. Googleapis.com.
  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - Chemical Reviews - ACS Publications. Acs.org.
  • Effect of Thiol Molecular Structure on the Sensitivity of Gold Nanoparticle-Based Chemiresistors toward Carbonyl Compounds - MDPI. Mdpi.com.

Sources

Application

How to use 2-(Aminooxy)-4-hydroxybutanoic acid in bioconjugation reactions

Application Note: Advanced Bioconjugation Strategies Using 2-(Aminooxy)-4-hydroxybutanoic Acid Target Audience: Researchers, scientists, and drug development professionals. Focus: High-stability oxime ligation, solid-pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Bioconjugation Strategies Using 2-(Aminooxy)-4-hydroxybutanoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Focus: High-stability oxime ligation, solid-phase peptide synthesis (SPPS) integration, and chemoselective bioconjugation.

Executive Summary & Rationale

Bioconjugation relies on chemoselective reactions that can proceed efficiently under mild, aqueous conditions. While aminooxyacetic acid (Aoa) has historically been the standard building block for generating hydrolytically stable oxime linkages, it lacks secondary functionalization sites and can increase the hydrophobicity of the resulting bioconjugate.

2-(Aminooxy)-4-hydroxybutanoic acid (AOHBA) represents a structural evolution in linker technology. By incorporating a 4-hydroxyl group into the aliphatic chain, AOHBA acts as a superior bifunctional linker. The hydroxyl moiety significantly enhances the aqueous solubility of the precursor peptide, mitigating the aggregation often seen in hydrophobic Peptide-Drug Conjugates (PDCs). Furthermore, the α -aminooxy group possesses an unusually low pKa ( 4.6), ensuring it remains highly nucleophilic at mildly acidic pH levels, enabling rapid attack on electrophilic carbonyls.

Mechanistic Pathway & Structural Advantages

The design of AOHBA provides three distinct chemical handles, each serving a specific mechanistic purpose in the bioconjugation pipeline:

  • Carboxylic Acid: Enables direct integration into peptide backbones via standard amide coupling.

  • α -Aminooxy Group: Serves as the primary bioorthogonal handle for oxime ligation.

  • 4-Hydroxyl Group: Acts as a solvation enhancer and a potential site for secondary modifications (e.g., esterification).

Mechanism N1 2-(Aminooxy)-4-hydroxybutanoic acid N2 Alpha-Aminooxy Group (High Nucleophilicity) N1->N2 N3 Carboxylic Acid (Amide Coupling) N1->N3 N4 4-Hydroxyl Group (Hydrophilicity) N1->N4 N5 Oxime Bond Formation with Aldehydes N2->N5 pH 4.5-6.0 N6 Integration into Peptide Backbone N3->N6 SPPS N7 Improved Aqueous Solubility N4->N7 Solvation

Caption: Structural advantages of AOHBA functional groups in bioconjugation.

Quantitative Comparison of Bioconjugation Linkers

The selection of a linker dictates the therapeutic index, stability, and pharmacokinetic profile of the resulting conjugate (1)[1]. The oxime bond formed by AOHBA is vastly superior to traditional hydrazone or maleimide linkages in human plasma.

Linker / Reactive GroupConjugation PartnerResulting LinkageRelative HydrophilicityIn Vivo Stability (Plasma)
AOHBA (Aminooxy, -OH) Aldehyde / KetoneOximeHigh Excellent (>7 days)
Aoa (Aminooxy) Aldehyde / KetoneOximeLowExcellent (>7 days)
Hydrazine Aldehyde / KetoneHydrazoneModeratePoor (Prone to hydrolysis)
Maleimide ThiolThioetherLowModerate (Retro-Michael addition)

Experimental Workflows & Self-Validating Protocols

Workflow A Peptide Synthesis (SPPS) B AOHBA Incorporation (Fmoc/Boc Chemistry) A->B Step 1 C Cleavage & Deprotection (TFA Cocktail) B->C Step 2 D Aminooxy-Peptide Precursor C->D Step 3 F Oxime Ligation (Aniline Catalysis) D->F Mix E Aldehyde/Ketone Payload E->F Mix G Stable Bioconjugate (Oxime Linkage) F->G Step 4

Caption: Workflow for AOHBA-mediated peptide bioconjugation via oxime ligation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation of AOHBA

Causality in Design: The aminooxy group is highly reactive and susceptible to N-overacylation during peptide chain elongation. To prevent this, AOHBA must be introduced as an orthogonally protected building block (e.g., Fmoc-AOHBA(Boc)-OH). Furthermore, coupling reagents like DIC/Oxyma are preferred over uronium salts (HATU/HCTU) to avoid guanidinylation of the aminooxy nitrogen (2)[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Coupling: Dissolve 3.0 equivalents of Fmoc-AOHBA(Boc)-OH, 3.0 eq of DIC, and 3.0 eq of OxymaPure in DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove unreacted reagents.

  • Cleavage & Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% H 2​ O for 2 hours. Mechanistic Note: The high concentration of TFA simultaneously cleaves the peptide from the solid support and removes the Boc protecting group, revealing the reactive nucleophilic aminooxy moiety.

  • Precipitation: Precipitate the crude aminooxy-peptide in cold diethyl ether and centrifuge.

Self-Validation Checkpoint: Analyze the crude peptide via LC-MS. The presence of a mass corresponding to [Expected Mass + 100 Da] indicates incomplete Boc removal. If observed, resuspend the lyophilized peptide in 95% TFA for an additional 30 minutes.

Protocol B: Catalyzed Oxime Ligation with Aldehyde Payloads

Causality in Design: Uncatalyzed oxime ligation is often too slow for sensitive biological applications. The addition of nucleophilic catalysts, such as aniline or p-phenylenediamine, accelerates the reaction up to 120-fold at neutral or mildly acidic pH (3)[3]. The catalyst forms a highly reactive Schiff base intermediate with the aldehyde, which is rapidly attacked by the AOHBA aminooxy group.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, pH 4.5. Mechanistic Note: This specific pH optimally balances the electrophilicity of the aldehyde with the unprotonated, nucleophilic state of the AOHBA aminooxy group.

  • Catalyst Addition: Add p-phenylenediamine to the buffer to achieve a final concentration of 10 mM.

  • Ligation Reaction: Dissolve the AOHBA-peptide precursor to a concentration of 1 mM. Add the aldehyde-functionalized payload (e.g., fluorophore, drug molecule) at a 1.5 to 2.0 molar excess.

  • Incubation: Incubate the mixture at 25°C for 1–2 hours with gentle agitation.

  • Quenching & Purification: Quench the reaction by diluting it with a buffer at pH 7.5, or proceed directly to preparative RP-HPLC to isolate the conjugate and remove the catalyst.

Self-Validation Checkpoint: Monitor the reaction progress via analytical RP-HPLC and ESI-MS. Successful ligation is validated by the disappearance of the precursor peak and the emergence of a new peak with an exact mass of [Peptide Mass + Payload Mass - 18 Da], confirming the loss of water during oxime bond formation.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: National Institutes of Health (NIH) / Chemical Science URL:[Link]

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions Source: MDPI URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ACS Publications URL:[Link]

Sources

Method

Comprehensive Guide to Protein Labeling via 2-(Aminooxy)-4-hydroxybutanoic Acid-Mediated Oxime Ligation

Executive Summary & Core Principles Bioconjugation requires highly chemoselective reactions that proceed efficiently under mild, aqueous conditions to preserve protein folding and function. Oxime ligation—the condensatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Principles

Bioconjugation requires highly chemoselective reactions that proceed efficiently under mild, aqueous conditions to preserve protein folding and function. Oxime ligation—the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone—has emerged as a premier bioorthogonal strategy .

Within this chemical space, 2-(Aminooxy)-4-hydroxybutanoic acid serves as a highly specialized, bifunctional unnatural amino acid linker. It offers two distinct structural advantages:

  • The α -Aminooxy Group : The adjacent oxygen atom donates electron density to the nitrogen, creating repulsive forces between their lone pairs (the "alpha-effect"). This dramatically increases the nucleophilicity of the nitrogen, allowing it to react with carbonyls even at mildly acidic pH.

  • The γ -Hydroxyl Group : This moiety imparts significant hydrophilicity to the linker. When multiple labels are attached to a target protein, hydrophobic linkers often trigger protein aggregation. The γ -hydroxyl group maintains the solubility and hydrodynamic radius of the bioconjugate.

Mechanistic Causality in Experimental Design

The pH Paradox of Oxime Ligation

The formation of an oxime bond requires a delicate thermodynamic balance. The carbonyl oxygen of the target protein must be protonated to increase the electrophilicity of its carbon center. Conversely, the aminooxy group must remain deprotonated to act as a nucleophile. Because the pKa of the aminooxy group in 2-(Aminooxy)-4-hydroxybutanoic acid is approximately 4.5, the reaction is optimally performed at pH 4.5–6.5 . At physiological pH (7.4), the carbonyl is insufficiently protonated, stalling the reaction .

Overcoming Kinetic Bottlenecks with mPDA Catalysis

Uncatalyzed oxime ligation is notoriously slow, often requiring 12–24 hours to reach completion. To overcome this, nucleophilic catalysts are employed. While aniline has been the historical standard, m-phenylenediamine (mPDA) provides up to a 15-fold rate acceleration .

Causality: mPDA rapidly attacks the protein carbonyl to form a highly electrophilic protonated Schiff base (iminium ion) intermediate. The aminooxy group of 2-(Aminooxy)-4-hydroxybutanoic acid then attacks this intermediate via transimination, collapsing into the thermodynamically stable oxime bond and regenerating the mPDA catalyst. Furthermore, mPDA's superior aqueous solubility allows it to be used at much higher effective concentrations than aniline without precipitating the target protein.

Mechanism A Protein Carbonyl (Aldehyde/Ketone) C Protonated Schiff Base (Highly Electrophilic) A->C + mPDA (Fast Reversible) B mPDA Catalyst B->C E Tetrahedral Carbinolamine Intermediate C->E + Aminooxy (Transimination) D 2-(Aminooxy)-4-hydroxybutanoic acid (Alpha-Effect Nucleophile) D->E F Stable Oxime Bond + Regenerated mPDA E->F - H2O (Irreversible Collapse)

Figure 1: mPDA-catalyzed transimination mechanism for oxime bond formation.

Quantitative Data Summaries

To guide experimental design, the following tables summarize the kinetic and thermodynamic parameters governing the use of 2-(Aminooxy)-4-hydroxybutanoic acid.

Table 1: Kinetic and Thermodynamic Comparison of Bioconjugation Chemistries

Chemistry TypeLinkage FormedOptimal pH RangeRelative Reaction RateThermodynamic StabilityReversibility
Aminooxy + Aldehyde Oxime4.5 – 6.5Fast (with catalyst)Excellent (Stable in vivo)Irreversible under physiological conditions
Hydrazide + Aldehyde Hydrazone4.5 – 6.0ModeratePoor (Hydrolyzes over time)Reversible (Hydrazone-oxime exchange possible)
Thiol + Maleimide Thioether6.5 – 7.5Very FastModerate (Subject to retro-Michael)Reversible in presence of excess thiols

Table 2: Catalyst Efficacy in Oxime Ligation

CatalystMax Aqueous SolubilityRelative Rate AccelerationOptimal Working ConcentrationToxicity / Handling
None (Uncatalyzed) N/A1x (Baseline)N/AN/A
Aniline ~100 mM~400x10 - 50 mMHighly toxic, volatile
m-Phenylenediamine (mPDA) >500 mM~6,000x (15x vs Aniline)50 - 100 mMModerate toxicity, solid

Experimental Workflows

The labeling process is a two-stage workflow: first, the generation of a reactive bioorthogonal handle (aldehyde) on the target protein, followed by the catalyzed oxime ligation.

Workflow A Target Protein (Glycoprotein) B Aldehyde Generation (NaIO4 Oxidation) A->B pH 5.5, 4°C C Aldehyde-Tagged Protein B->C Desalting D Oxime Ligation + 2-(Aminooxy)-4-hydroxybutanoic acid + mPDA Catalyst C->D pH 6.5, RT E Stable Oxime Conjugate D->E 1-2 Hours

Figure 2: End-to-end workflow for site-specific protein labeling via oxime ligation.

Self-Validating Experimental Protocols

Protocol A: Generation of Aldehyde Tags via Mild Periodate Oxidation

This protocol introduces aldehydes into glycoproteins by selectively oxidizing cis-diols on terminal sialic acids.

Materials:

  • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Sodium metaperiodate ( NaIO4​ ), freshly prepared.

  • Quenching Agent: 50% Glycerol in water.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target glycoprotein to 2–5 mg/mL in Oxidation Buffer. Causality: Maintaining pH 5.5 is critical; higher pH levels lead to the non-specific oxidation of sensitive amino acids (e.g., methionine, cysteine).

  • Oxidation: Add NaIO4​ to a final concentration of 1 mM. Incubate the reaction in the dark at 4°C for exactly 30 minutes. Causality: Low temperature and strict time control restrict cleavage strictly to the exocyclic carbon chain of sialic acids, preventing over-oxidation into unreactive carboxylic acids.

  • Quenching: Add glycerol to a final concentration of 15 mM. Incubate for 10 minutes at 4°C. Glycerol contains abundant cis-diols that rapidly consume excess NaIO4​ .

  • Desalting: Pass the quenched mixture through a Zeba Spin Desalting Column pre-equilibrated with Ligation Buffer (100 mM Sodium Phosphate, pH 6.5).

  • Validation (The Purpald Assay): To ensure the protocol was successful, mix a 10 µL aliquot of the desalted protein with 10 µL of Purpald reagent (34 mM in 1 N NaOH). Aerate the mixture. A color change to purple within 15 minutes confirms the presence of aldehydes.

Protocol B: mPDA-Catalyzed Oxime Ligation

This protocol details the conjugation of 2-(Aminooxy)-4-hydroxybutanoic acid to the newly formed aldehydes.

Materials:

  • Ligation Buffer: 100 mM Sodium Phosphate, pH 6.5.

  • 2-(Aminooxy)-4-hydroxybutanoic acid (100 mM stock in Ligation Buffer).

  • m-Phenylenediamine (mPDA) catalyst (200 mM stock in Ligation Buffer, freshly prepared).

Step-by-Step Methodology:

  • Reagent Mixing: To the desalted aldehyde-tagged protein (e.g., at 50 µM), add 2-(Aminooxy)-4-hydroxybutanoic acid to a final concentration of 2 mM (a 40-fold molar excess).

  • Catalyst Addition: Add the mPDA stock solution to achieve a final catalyst concentration of 50 mM. Causality: Adding the catalyst last ensures that the aminooxy reagent is already uniformly distributed, preventing transient, non-productive side reactions.

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 1.5 hours. Agitate gently.

  • Purification: Remove excess reagents and catalyst by passing the mixture through a size exclusion chromatography (SEC) column or via dialysis against 1X PBS (pH 7.4) overnight at 4°C.

  • Validation (LC-MS Intact Mass Analysis): Analyze the purified conjugate via Liquid Chromatography-Mass Spectrometry. Self-Validation Metric: You must observe a precise mass shift. The molecular weight of 2-(Aminooxy)-4-hydroxybutanoic acid is 135.12 Da. The condensation reaction eliminates one molecule of water (18.02 Da). Therefore, successful ligation is confirmed by a mass shift of exactly +117.10 Da per attached label .

References

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation." Bioconjugate Chemistry, 2013. Available at:[Link]

  • El-Faham, A., et al. "Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions." Molecules, 2020. Available at:[Link]

Application

Applications of 2-(Aminooxy)-4-hydroxybutanoic acid in targeted drug delivery systems

Application Note: Engineering Targeted Drug Delivery Systems Using 2-(Aminooxy)-4-hydroxybutanoic Acid Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Targeted Drug Delivery Systems Using 2-(Aminooxy)-4-hydroxybutanoic Acid

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Executive Overview: The Heterotrifunctional Advantage

In the design of targeted drug delivery systems—such as Antibody-Drug Conjugates (ADCs) and functionalized lipid nanoparticles (LNPs)—the choice of linker chemistry dictates the stability, pharmacokinetics, and efficacy of the therapeutic. While homobifunctional and standard heterobifunctional linkers (e.g., SMCC) are widely used, they often introduce excessive hydrophobicity, leading to protein aggregation and rapid in vivo clearance.

2-(Aminooxy)-4-hydroxybutanoic acid (AOHBA) emerges as a superior, heterotrifunctional scaffold designed to overcome these limitations. Its structural architecture provides three orthogonal reactive sites:

  • Aminooxy Group (-O-NH₂): Enables chemoselective oxime ligation with aldehydes or ketones under mild aqueous conditions[1].

  • Carboxylic Acid (-COOH): Facilitates standard amide coupling (via EDC/NHS) to amine-containing payloads or targeting peptides.

  • Hydroxyl Group (-OH): Acts as a built-in hydrophilic shield. By providing localized hydrogen bonding, it counteracts the hydrophobicity of cytotoxic payloads (e.g., MMAE), preventing conjugate aggregation[1].

Reactivity Core 2-(Aminooxy)-4-hydroxybutanoic acid Heterotrifunctional Scaffold N1 Aminooxy Group (-O-NH2) Core->N1 N2 Carboxylic Acid (-COOH) Core->N2 N3 Hydroxyl Group (-OH) Core->N3 App1 Oxime Ligation (Aldehydes/Ketones) N1->App1 pH 4.5-6.0 App2 Amide Coupling (EDC/NHS with Amines) N2->App2 pH 7.2-8.0 App3 Solubility Enhancement & Esterification N3->App3 Hydrophilic Shielding

Figure 1: Orthogonal reactivity profile of the AOHBA scaffold in drug delivery applications.

Mechanistic Grounding: The Superiority of Oxime Ligation

The aminooxy moiety of AOHBA reacts with aldehydes to form an oxime bond. This chemistry is fundamentally superior to traditional hydrazide-based linkers. Hydrazones are prone to premature hydrolysis in the systemic circulation (pH 7.4), leading to off-target toxicity. In contrast, the oxime linkage formed by aminooxy groups is highly stable under physiological conditions, ensuring the payload remains securely attached until the delivery vehicle is internalized by the target cell[2].

The Role of Aniline Catalysis: At the optimal pH of 4.5–6.0, the direct reaction between an aminooxy group and an aldehyde is relatively slow. To optimize this, aniline is utilized as a nucleophilic catalyst. Aniline rapidly reacts with the aldehyde to form a protonated Schiff base (imine) intermediate. This intermediate is highly electrophilic and undergoes rapid transimination with the alpha-effect-enhanced aminooxy group of AOHBA, accelerating the reaction rate by up to 400-fold without denaturing delicate biological structures[2].

Protocol 1: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis

Objective: Conjugate a cytotoxic payload (e.g., MMAE) to the Fc-region glycans of a monoclonal antibody (mAb) using AOHBA, ensuring a homogeneous Drug-to-Antibody Ratio (DAR) without disrupting the antigen-binding Fab region[3].

Causality & Experimental Design: Random lysine conjugation yields highly heterogeneous ADCs (DAR 0-8) and can sterically hinder target binding. By utilizing mild periodate oxidation, we selectively oxidize the cis-diols of sialic acid residues located strictly on the Fc-glycan. AOHBA acts as the bridge, linking the oxidized glycan to the payload.

Step-by-Step Methodology:
  • Payload Pre-assembly: React the carboxylic acid of AOHBA with the amine terminus of a Val-Cit-PABC-MMAE payload using EDC/NHS chemistry in anhydrous DMSO. Purify via preparative HPLC to isolate the AOHBA-MMAE construct.

  • Mild Glycan Oxidation:

    • Buffer exchange the mAb into 100 mM Sodium Acetate, pH 5.5.

    • Add freshly prepared Sodium Metaperiodate (NaIO₄) to a final concentration of 2 mM.

    • Causality Check: Why 2 mM at 4°C in the dark for 30 mins? Stronger conditions or room temperature will oxidize sensitive methionine residues on the mAb, compromising structural integrity. Mild conditions kinetically restrict oxidation to vicinal diols.

  • Quenching: Add glycerol to a final concentration of 50 mM for 15 minutes to quench unreacted NaIO₄. Buffer exchange the oxidized mAb to remove small molecules.

  • Aniline-Catalyzed Oxime Ligation:

    • To the oxidized mAb (2-5 mg/mL), add 10 mM aniline catalyst[2].

    • Add 5-10 molar equivalents of the AOHBA-MMAE construct.

    • Incubate at room temperature for 2–4 hours.

  • Validation Checkpoint (Self-Validating System): Pull a 10 µL aliquot and run it on Size Exclusion Chromatography (SEC-HPLC). A successful reaction will show a slight shift in retention time (due to increased molecular weight) with < 2% high-molecular-weight aggregates . If aggregation is >5%, the hydrophilic shielding of the AOHBA hydroxyl group has been overwhelmed, indicating the payload equivalent ratio was too high.

ADC_Workflow A Glycosylated Antibody (Fc) B NaIO4 Oxidation (Mild, 4°C) A->B Cleaves cis-diols C Aldehyde-Functionalized Antibody B->C Generates -CHO F Stable Oxime-Linked Targeted ADC C->F Oxime Ligation D AOHBA-Payload Construct D->F Nucleophilic Attack E Aniline Catalyst (pH 4.5 - 6.0) E->F Accelerates Reaction

Figure 2: Workflow for site-specific ADC generation via periodate oxidation and oxime ligation.

Protocol 2: Surface Functionalization of Lipid Nanoparticles (LNPs)

Objective: Decorate the surface of amine-terminated PEGylated LNPs with aldehyde-tagged targeting peptides (e.g., RGD peptides for tumor vasculature targeting) using AOHBA.

Causality & Experimental Design: Directly coupling peptides to LNPs often causes nanoparticle aggregation due to the loss of surface charge or increased hydrophobicity. AOHBA is first coupled to the LNP surface via its carboxylic acid. The exposed aminooxy groups then capture the aldehyde-tagged peptides. The C4-hydroxyl group of AOHBA maintains the hydration shell around the LNP during the intermediate steps, preventing particle fusion[1].

Step-by-Step Methodology:
  • Surface Activation: Disperse amine-functionalized LNPs in HEPES buffer (pH 7.4). Add AOHBA (activated with EDC/sulfo-NHS). Incubate for 2 hours.

  • Purification: Remove unreacted AOHBA via tangential flow filtration (TFF) or dialysis against slightly acidic buffer (100 mM MES, pH 5.5) to prepare for the next step.

  • Peptide Capture: Add the aldehyde-terminated targeting peptide to the aminooxy-functionalized LNPs. Add 5 mM aniline to catalyze the oxime formation[2].

  • Validation Checkpoint (Self-Validating System): Measure the Dynamic Light Scattering (DLS) profile before and after peptide capture. The Polydispersity Index (PDI) must remain < 0.2. A PDI spike indicates cross-linking. To verify peptide attachment, utilize a BCA protein assay on the purified LNPs; the baseline LNP will read negative, while successful conjugation will yield a positive protein signal.

Quantitative Data Presentation: Linker Chemistry Comparison

To justify the selection of AOHBA in drug development, the following table summarizes the quantitative and qualitative differences between common bioconjugation chemistries used in targeted delivery systems[4],[2].

Conjugation ChemistryResulting LinkageStability at pH 7.4 (Systemic)Cleavability ProfileOptimal Reaction pHCatalyst RequiredAggregation Risk (Payloads)
Aminooxy + Aldehyde (AOHBA) Oxime Excellent (t½ > weeks) Highly stable (requires strong acid) 4.5 - 6.0 Aniline (1-10 mM) Low (Hydroxyl shielded)
Hydrazine + AldehydeHydrazoneModerate (t½ ~ days)Labile (cleaves in endosomes, pH 5.5)4.5 - 6.0NoneHigh
Maleimide + ThiolThioetherGood (Prone to retro-Michael exchange)Stable6.5 - 7.5NoneHigh
NHS Ester + AmineAmideExcellentStable7.2 - 8.5NoneModerate

Sources

Method

Application Note: In Vivo Dosing and Experimental Guidelines for 2-(Aminooxy)-4-hydroxybutanoic Acid

Executive Summary & Mechanistic Rationale 2-(Aminooxy)-4-hydroxybutanoic acid (CAS: 76029-20-4)[1] is a specialized non-canonical amino acid characterized by an α -aminooxy group and a γ -hydroxyl group. Structurally, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-(Aminooxy)-4-hydroxybutanoic acid (CAS: 76029-20-4)[1] is a specialized non-canonical amino acid characterized by an α -aminooxy group and a γ -hydroxyl group. Structurally, it serves as an isostere of homoserine and a functional analog of the pan-transaminase inhibitor aminooxyacetic acid (AOAA)[2].

In biomedical research and drug development, this compound is utilized for two primary applications:

  • Pharmacological Inhibition of PLP-Dependent Enzymes : The α -aminooxy moiety is a highly reactive nucleophile that attacks the aldehyde group of pyridoxal 5'-phosphate (PLP) within enzyme active sites[2]. This forms a stable, dead-end oxime complex, irreversibly inhibiting critical metabolic enzymes such as cystathionine β -synthase (CBS) and γ -aminobutyric acid transaminase (GABA-T)[2][3].

  • In Vivo Bioorthogonal Ligation : The aminooxy functional group is uniquely suited for oxime ligation with aldehyde- or ketone-bearing scaffolds, allowing for the synthesis of constrained peptides or in vivo bioorthogonal tracking[4][5].

Mechanism PLP Active PLP-Enzyme (Aldehyde State) Complex Stable Oxime Complex (Dead-End) PLP->Complex Nucleophilic Attack (-O-NH2) Inhibitor 2-(Aminooxy)-4- hydroxybutanoic acid Inhibitor->Complex Effect Enzyme Inhibition (CBS, GABA-T) Complex->Effect Irreversible Blockade

Figure 1: Mechanism of irreversible PLP-dependent enzyme inhibition via oxime formation.

In Vivo Pharmacokinetics & Dosing Parameters

Because 2-(Aminooxy)-4-hydroxybutanoic acid shares a reactive pharmacophore with AOAA, its in vivo behavior closely mirrors other α -aminooxy acids. These compounds exhibit high plasma stability (ex vivo half-lives of related aminooxyactetic acid derivatives can exceed 70 hours)[6], but their in vivo efficacy is dictated by tissue distribution and target enzyme turnover rates.

Table 1: Recommended In Vivo Dosing Guidelines for Rodent Models

Note: Dosages are extrapolated from homologous aminooxy transaminase inhibitors[2][3][7]. Empirical dose-titration is required for novel disease models.

ParameterRecommendation / RangeMechanistic Rationale
Species Mice / RatsStandard preclinical models for metabolic and neurological assays.
Route of Admin. Intraperitoneal (I.P.) or Intravenous (I.V.)Ensures rapid systemic distribution and bypasses potential first-pass degradation.
Dose (Oncology) 5 – 15 mg/kg/daySufficient to inhibit CBS in tumor xenografts without inducing severe neurotoxicity[3].
Dose (Neurology) 10 – 30 mg/kg (Single Dose)Required to cross the blood-brain barrier and achieve maximum synaptosomal GABA-T inhibition[7].
Vehicle Carbonyl-Free PBS (pH 7.2 - 7.4)Critical: Aminooxy groups rapidly react with environmental ketones/aldehydes. Avoid acetone-washed glassware[2][4].
Peak Effect Window 1 to 6 Hours Post-DoseSynaptosomal target engagement peaks at ~6 hours post-administration for related aminooxy compounds[7].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, any in vivo protocol utilizing 2-(Aminooxy)-4-hydroxybutanoic acid must include a self-validating step to confirm target engagement. The following protocol describes the administration of the compound and the subsequent ex vivo validation of enzyme inhibition.

Protocol 1: Systemic Administration and Ex Vivo Validation of Target Engagement

Phase 1: Formulation (Strictly Carbonyl-Free)

  • Glassware Preparation: Ensure all vials and syringes are pristine. Do not use glassware previously rinsed with acetone, as trace ketones will prematurely form oximes with the compound[4].

  • Reconstitution: Dissolve 2-(Aminooxy)-4-hydroxybutanoic acid in sterile, freshly prepared Phosphate-Buffered Saline (PBS, pH 7.2) to a stock concentration of 5 mg/mL[2].

  • Storage: Keep the solution on ice and use within 2 hours of preparation to prevent spontaneous degradation or cross-reactivity.

Phase 2: In Vivo Administration & Tissue Harvest

  • Dosing: Administer 15 mg/kg of the formulated compound via I.P. injection to the rodent cohort.

  • Incubation: Allow a 6-hour incubation period. Causality: Pharmacokinetic studies on related aminooxy acids show that while systemic distribution is rapid, maximum intracellular PLP-enzyme inhibition (e.g., peak GABA accumulation) occurs at 6 hours[7].

  • Harvest: Euthanize the animal and rapidly excise the target tissue (e.g., brain tissue for GABA-T, or tumor xenograft for CBS). Snap-freeze in liquid nitrogen.

Phase 3: Self-Validation (Enzymatic Assay) To prove the drug reached its target, you must measure the downstream metabolite.

  • Homogenization: Homogenize the tissue in a cold lysis buffer containing protease inhibitors.

  • Metabolite Quantification:

    • If targeting GABA-T: Quantify synaptosomal GABA levels via LC-MS/MS. A successful dose should elevate GABA by up to 300% over vehicle controls[7].

    • If targeting CBS: Measure hydrogen sulfide ( H2​S ) production capacity using a fluorescent probe (e.g., AzMC). Successful target engagement will show a >50% reduction in H2​S synthesis[3].

Workflow Step1 1. Formulate Compound in Carbonyl-Free PBS (pH 7.4) Step2 2. In Vivo Administration (I.P. or I.V., 10-30 mg/kg) Step1->Step2 Step3 3. Target Engagement (Incubate 1-6 hours in vivo) Step2->Step3 Step4 4. Tissue Harvest & Ex Vivo Validation Step3->Step4 Step5 5. Downstream Metabolite Quantification (LC-MS/MS) Step4->Step5

Figure 2: Self-validating workflow for in vivo administration and target engagement verification.

Safety, Toxicity, and Neurobehavioral Considerations

When designing dosing regimens, researchers must account for the off-target effects inherent to pan-PLP inhibitors.

  • Neurotoxicity and Seizures: High doses of aminooxy compounds cross the blood-brain barrier and disrupt the delicate balance between GABA synthesis (via Glutamic Acid Decarboxylase, GAD) and GABA degradation (via GABA-T)[2]. While low doses are anticonvulsant, doses exceeding 50-60 mg/kg can induce severe neurotoxicity, exhibiting an ED50​ for neurotoxic chimney-test failure at ~62 mg/kg in mice, and an LD50​ at 105 mg/kg[2].

  • Metabolic Shift: Prolonged inhibition of CBS via aminooxy derivatives can suppress mitochondrial respiration and glycolytic function, inducing G0​/G1​ cell cycle arrest in rapidly dividing cells[3]. Monitor animals for weight loss and lethargy if dosing chronically (>7 days).

References

  • Chao, C., et al. (2020). Cystathionine-β-synthase inhibition for colon cancer: Enhancement of the efficacy of aminooxyacetic acid via the prodrug approach. UTMB Research Expert Profiles. Retrieved from:[Link][3]

  • Löscher, W., et al. (1989). In Vivo Effects of Aminooxyacetic Acid and Valproic Acid on Nerve Terminal (Synaptosomal) GABA Levels in Discrete Brain Areas of the Rat. PubMed (NIH). Retrieved from:[Link][7]

  • Schmidt, M., et al. (2019). Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation. Organic Letters (PMC). Retrieved from:[Link][4]

  • MDPI. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from:[Link][5]

  • bioRxiv. α-Aminooxyacetic acid derivatives acting as pro-drugs against Mycobacterium tuberculosis. Retrieved from:[Link][6]

Sources

Application

Application Notes and Protocols: A Novel Approach to Cell Permeability Assays Using 2-(Aminooxy)-4-hydroxybutanoic Acid-Based Probes

Introduction: The Critical Role of Cell Permeability in Drug Discovery and Cell Biology The ability of a molecule to traverse the cell membrane is a fundamental determinant of its biological activity. In pharmaceutical r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Cell Permeability in Drug Discovery and Cell Biology

The ability of a molecule to traverse the cell membrane is a fundamental determinant of its biological activity. In pharmaceutical research, cell permeability is a critical parameter that influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy and safety.[1][2] Beyond drug development, the study of cell permeability is essential for understanding cellular physiology, nutrient uptake, and the mechanisms of disease.

Traditional methods for assessing cell permeability often involve culturing a monolayer of cells, such as Caco-2 or MDCK cells, on a semi-permeable support in a Transwell® system.[2][3][4][5][6][7] The rate at which a test compound moves from the apical (donor) to the basolateral (receiver) chamber is measured to determine its apparent permeability coefficient (Papp).[1][2][6][8] While robust, these methods can be time-consuming and may not be suitable for all classes of molecules or for high-throughput screening.

This application note presents a novel conceptual framework and a set of protocols for a cell permeability assay utilizing probes derived from 2-(Aminooxy)-4-hydroxybutanoic acid. We will explore the unique chemical properties of the aminooxy group and how it can be leveraged for the development of innovative cell permeability assays.

The Chemistry of Aminooxy Probes: A Versatile Tool for Bioconjugation

The aminooxy group (-O-NH2) is a powerful tool in chemical biology due to its ability to react specifically and efficiently with aldehydes and ketones under mild, aqueous conditions to form a stable oxime linkage.[9][10][11] This reaction, known as oximation, is considered a "click chemistry" reaction because of its high yield, specificity, and biocompatibility.[10]

The key advantages of using aminooxy-based probes in a biological context include:

  • High Specificity: The reaction is highly selective for aldehydes and ketones, minimizing off-target reactions with other functional groups found in biological systems.

  • Stable Linkage: The resulting oxime bond is significantly more stable than the hydrazone bond formed by the reaction of hydrazides with carbonyls.

  • Favorable Reaction Conditions: Oximation reactions can be performed at or near physiological pH and temperature, making them suitable for use with living cells.[11]

By functionalizing 2-(Aminooxy)-4-hydroxybutanoic acid with a reporter molecule, such as a fluorophore or a biotin tag, we can create a versatile probe for detecting and quantifying its passage across the cell membrane.

Conceptual Assay Principle: An Indirect Measurement of Permeability

A direct measurement of the permeability of the small molecule 2-(Aminooxy)-4-hydroxybutanoic acid itself would be challenging due to the lack of a readily detectable intrinsic property. Therefore, we propose an indirect assay strategy. This involves two key components:

  • A "Targeting" Reaction: The introduction of aldehyde or ketone groups (carbonyls) on one side of the cell monolayer (e.g., the basolateral side). This can be achieved through various methods, such as enzymatic oxidation of cell surface glycans or the introduction of a carbonyl-containing molecule.

  • The Aminooxy Probe: A fluorescently-labeled derivative of 2-(Aminooxy)-4-hydroxybutanoic acid is added to the opposite side of the monolayer (the apical side).

The permeability of the probe is then determined by measuring the amount of fluorescent signal that becomes associated with the cells or appears in the basolateral compartment due to the reaction of the probe with the introduced carbonyls.

Experimental Workflow & Protocols

Part 1: Synthesis and Characterization of a Fluorescent Aminooxy Probe

The first step is to create a detectable probe. This involves conjugating a fluorescent dye to 2-(Aminooxy)-4-hydroxybutanoic acid. For this example, we will use a commercially available amine-reactive dye.

Protocol 1: Synthesis of a Fluorescent Aminooxy Probe

  • Protection of the Aminooxy Group: The aminooxy group of 2-(Aminooxy)-4-hydroxybutanoic acid is first protected, for example, with a Boc group, to prevent its reaction during the subsequent steps.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the protected aminooxy compound is activated using a standard coupling agent (e.g., EDC/NHS).

  • Conjugation to a Fluorescent Dye: The activated compound is then reacted with an amine-containing fluorescent dye (e.g., an Alexa Fluor™ or a CF® Dye with a free amine).

  • Deprotection: The protecting group on the aminooxy moiety is removed to yield the final fluorescent aminooxy probe.

  • Purification and Characterization: The final product is purified using HPLC and its identity confirmed by mass spectrometry.

Part 2: The Transwell® Cell Permeability Assay

This protocol is adapted from standard Caco-2 permeability assays and incorporates the use of our custom aminooxy probe.[1][2][5][6]

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescent aminooxy probe (from Part 1)

  • A mild oxidizing agent to generate carbonyls (e.g., sodium periodate) or a cell-impermeable, carbonyl-containing molecule.

  • A fluorescence plate reader

Protocol 2: Caco-2 Permeability Assay with a Fluorescent Aminooxy Probe

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2][7]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².

  • Generation of Basolateral Carbonyls (The "Targeting" Step):

    • On the day of the experiment, carefully wash the apical and basolateral sides of the monolayer with pre-warmed HBSS.

    • To the basolateral (receiver) compartment, add a solution containing a mild oxidizing agent (e.g., 1 mM sodium periodate in HBSS for 15 minutes at 4°C in the dark) to generate aldehydes on cell surface glycans. Alternatively, add a cell-impermeable molecule containing an aldehyde or ketone group.

    • Wash the basolateral compartment thoroughly with HBSS to remove the oxidizing agent or excess carbonyl-containing molecules.

  • Application of the Aminooxy Probe:

    • To the apical (donor) compartment, add the fluorescent aminooxy probe dissolved in HBSS at a final concentration of 10 µM.

    • To a set of control wells (monolayer without basolateral carbonyl generation), add the probe to assess non-specific binding and background permeability.

    • Include a cell-free insert to measure the permeability of the membrane itself.

  • Incubation and Sampling:

    • Incubate the plate at 37°C with 5% CO2 for a defined period (e.g., 2 hours), with gentle shaking.[2][6]

    • At the end of the incubation, collect samples from the basolateral compartment.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of the samples from the basolateral compartment using a fluorescence plate reader.

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      Papp (cm/s) = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt is the rate of appearance of the probe in the receiver compartment (moles/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the probe in the donor compartment (moles/cm³).

    • Compare the Papp values between the wells with and without basolateral carbonyl generation. A significantly higher Papp in the carbonyl-presenting wells indicates that the probe has crossed the monolayer and reacted with its target.

Data Interpretation and Controls

A successful assay will show a significantly higher fluorescent signal (and thus a higher calculated Papp) in the receiver compartment of wells where carbonyl groups were generated on the basolateral side, as compared to control wells.

Condition Expected Outcome Interpretation
Experimental High fluorescent signal in basolateral chamberThe probe is permeable and reacts with the target carbonyls.
Control (No Carbonyls) Low fluorescent signal in basolateral chamberIndicates low non-specific binding and passive diffusion of the unreacted probe.
Control (Cell-free insert) High fluorescent signal in basolateral chamberConfirms that the membrane itself is not impeding probe diffusion.
Positive Control (e.g., Lucifer Yellow) Known Papp valueValidates the integrity of the Caco-2 monolayer.
Negative Control (e.g., a known impermeable molecule) Very low Papp valueConfirms the barrier function of the cell monolayer.

Visualizing the Workflow and Mechanism

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed Caco-2 cells on Transwell® inserts culture_cells 2. Culture for 21-25 days to form a monolayer seed_cells->culture_cells check_teer 3. Verify monolayer integrity (TEER measurement) culture_cells->check_teer generate_carbonyls 4. Generate carbonyls on basolateral surface check_teer->generate_carbonyls add_probe 5. Add fluorescent aminooxy probe to apical side generate_carbonyls->add_probe incubate 6. Incubate for 2 hours at 37°C add_probe->incubate collect_samples 7. Collect samples from basolateral chamber incubate->collect_samples measure_fluorescence 8. Measure fluorescence collect_samples->measure_fluorescence calculate_papp 9. Calculate Papp coefficient measure_fluorescence->calculate_papp

Caption: Experimental workflow for the aminooxy probe-based cell permeability assay.

G apical Apical Side (Donor) basolateral Basolateral Side (Receiver) apical->basolateral carbonyl Cell-Surface Carbonyl (R=O) oxime_product Fluorescent Oxime Product (R=N-O-Probe) basolateral->oxime_product Reaction probe Fluorescent Aminooxy Probe

Caption: Mechanism of probe capture and detection in the basolateral compartment.

Troubleshooting

Problem Possible Cause Solution
Low TEER values Incomplete monolayer formation; cell toxicity.Extend culture time; check for contamination; ensure proper seeding density.
High background in control wells (no carbonyls) Probe is highly membrane permeable and/or exhibits high non-specific binding.Reduce probe concentration; include a blocking step (e.g., with BSA).
No significant difference between experimental and control wells Inefficient carbonyl generation; low probe permeability; monolayer is compromised.Optimize carbonyl generation step; verify probe structure and purity; re-check TEER values.

Conclusion

The use of probes based on 2-(Aminooxy)-4-hydroxybutanoic acid offers a novel and adaptable platform for studying cell permeability. By combining the specific reactivity of the aminooxy group with the established Transwell® assay system, researchers can develop customized assays to investigate the transport of specific classes of molecules. This approach provides a valuable alternative to traditional methods and opens up new possibilities for high-throughput screening and mechanistic studies in drug discovery and cell biology.

References

  • Zhang, S., et al. (2015). A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation. Journal of the American Chemical Society. Available at: [Link]

  • St. Onge, R. P., et al. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry. Available at: [Link]

  • Kondeti, V., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Pharmaceuticals. Available at: [Link]

  • Gartzke, D., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics. Available at: [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3-hydroxybutanoic acid. PubChem. Available at: [Link]

  • Bittermann, K., & Goss, K.-U. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLOS ONE. Available at: [Link]

  • Kumar, P., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Journal of Organic Chemistry. Available at: [Link]

  • Alghaith, A. F. G. (2016). A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks. Available at: [Link]

  • Grimm, J. B., et al. (2019). A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. bioRxiv. Available at: [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybutyric acid. The Good Scents Company. Available at: [Link]

  • Merck Millipore. (n.d.). In Vitro Permeability Assays. Merck Millipore. Available at: [Link]

  • Laulhe, S. (2013). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. ThinkIR. Available at: [Link]

  • Pharmaron. (n.d.). Permeability Assays. Pharmaron. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for aminooxy glycoside formation via reaction between reducing sugars and O,N-disubstituted hydroxylamines. ResearchGate. Available at: [Link]

  • Liu, T.-H., et al. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol. Available at: [Link]

  • Wikipedia. (n.d.). 2-Hydroxybutyric acid. Wikipedia. Available at: [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Bienta. Available at: [Link]

  • Kim, D., et al. (2023). Cell-Membrane-Localizing Fluorescence Probes for Aminopeptidase N. ACS Sensors. Available at: [Link]

  • Creative Bioarray. (2020). Cell-Based Intestinal Permeability Models. Creative Bioarray. Available at: [Link]

  • National Center for Biotechnology Information. (2015). A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-(Aminooxy)-4-hydroxybutanoic Acid Synthesis

Introduction Welcome to the technical support center for the synthesis of 2-(Aminooxy)-4-hydroxybutanoic acid. This molecule is a valuable non-canonical amino acid and a versatile building block in drug discovery and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(Aminooxy)-4-hydroxybutanoic acid. This molecule is a valuable non-canonical amino acid and a versatile building block in drug discovery and bioconjugation, prized for its ability to form stable oxime linkages with carbonyl-containing compounds.[1][2] However, its synthesis presents unique challenges due to its bifunctional nature, containing both a hydroxyl and an aminooxy group, which can lead to side reactions and purification difficulties.

This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your reaction yields. We will focus on a robust and widely applicable synthetic strategy centered around the Mitsunobu reaction for the key C-O bond formation, followed by deprotection and hydrolysis.

Proposed Synthetic Pathway

A common and effective strategy for synthesizing the target compound involves a three-step process starting from a protected α,γ-dihydroxy ester. This pathway offers good control over stereochemistry and functional group manipulation.

Synthetic_Pathway Start Ethyl 2,4-dihydroxybutanoate Step1_reagents Step 1: Mitsunobu ReactionN-Hydroxyphthalimide (NHPI)PPh3, DIAD/DEADAnhydrous THF Intermediate1 Ethyl 2-(phthalimidooxy)-4-hydroxybutanoate Step1_reagents->Intermediate1 Forms protected aminooxy group Step2_reagents Step 2: DeprotectionHydrazine monohydrate (NH2NH2·H2O)EtOH Intermediate2 Ethyl 2-(aminooxy)-4-hydroxybutanoate Step2_reagents->Intermediate2 Removes phthalimide group Step3_reagents Step 3: SaponificationLiOH or NaOHTHF/H2O FinalProduct 2-(Aminooxy)-4-hydroxybutanoic acid Step3_reagents->FinalProduct Hydrolyzes ester to acid

Caption: Proposed synthetic route for 2-(Aminooxy)-4-hydroxybutanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the Mitsunobu reaction the preferred method for introducing the aminooxy group?

The Mitsunobu reaction is a powerful and reliable method for dehydrative condensation between an alcohol and an acidic nucleophile, such as N-hydroxyphthalimide (NHPI).[3] Its primary advantages in this synthesis are:

  • Mild Conditions: It proceeds at low to ambient temperatures, minimizing side reactions like elimination or racemization.

  • Stereochemical Inversion: The reaction occurs via an SN2 mechanism, leading to a predictable inversion of stereochemistry at the C2 position. This is critical when synthesizing enantiomerically pure products.[4]

  • Broad Substrate Scope: It is tolerant of various functional groups, making it suitable for complex molecules.

Q2: What are the most critical parameters to control for maximizing overall yield?

There are three critical areas:

  • Anhydrous Conditions in Step 1: The Mitsunobu reaction is highly sensitive to water. Any moisture will consume the reactive betaine intermediate, halting the reaction and reducing yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature Control: During the Mitsunobu reaction, exothermic processes can occur. Maintaining a low temperature (0 °C) during reagent addition is crucial to prevent the formation of undesired byproducts.[5] For the final saponification step, low temperatures are needed to prevent intramolecular cyclization (lactonization).

  • Purification After Step 1: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (Ph₃PO) and the reduced azodicarboxylate. Efficient removal of these impurities via chromatography or crystallization is essential for obtaining clean material for the subsequent steps.[4]

Q3: Can I use a different protecting group for the aminooxy moiety instead of phthalimide?

Yes, while N-hydroxyphthalimide is common due to its crystallinity and stability, other protecting groups can be used.[6] For instance, Boc-protected hydroxylamine (Boc-ONH₂) can be used. However, phthalimide is often preferred because the resulting intermediate is typically a stable, crystalline solid that is easier to purify. The deprotection via hydrazinolysis is also a very high-yielding and clean reaction.[2]

Q4: What analytical techniques are best for monitoring reaction progress?

  • Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring the consumption of starting material and the formation of products and byproducts in each step. Use a combination of stains (e.g., KMnO₄ for the alcohol, UV for phthalimide-containing compounds) for visualization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): ESI-MS is useful for confirming the molecular weight of the products at each stage.[7]

Troubleshooting Guide: Diagnosing & Solving Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis.

A. Issues in the Mitsunobu Reaction (Step 1)

Q5: My Mitsunobu reaction has stalled, and TLC shows a significant amount of unreacted starting alcohol. What went wrong?

This is the most common failure point. The cause is often related to reagent quality or reaction setup.

  • Potential Cause 1: Deactivated Reagents. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade upon storage. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (Ph₃PO).

    • Solution: Use freshly opened or purified reagents. PPh₃ can be recrystallized from ethanol. Ensure DEAD/DIAD is stored properly under an inert atmosphere.

  • Potential Cause 2: Presence of Water. Moisture hydrolyzes the phosphonium betaine intermediate, which is the active coupling species.

    • Solution: Use anhydrous tetrahydrofuran (THF). Ensure all glassware is rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 3: Incorrect Stoichiometry or Addition Order.

    • Solution: A slight excess (1.1-1.2 equivalents) of PPh₃ and DEAD/DIAD is recommended. The standard and most reliable procedure is to pre-mix the alcohol, NHPI, and PPh₃ in THF, cool the solution to 0 °C, and then add the DEAD/DIAD dropwise. This order ensures the alcohol is activated before the nucleophile attacks.[5]

Troubleshooting_Mitsunobu Problem Problem: Low Yield in Mitsunobu Step Cause1 Cause: Reagent Degradation (DEAD/DIAD, PPh₃) Problem->Cause1 Cause2 Cause: Presence of Water (Wet Solvent/Glassware) Problem->Cause2 Cause3 Cause: Suboptimal Conditions (Temp, Order of Addition) Problem->Cause3 Solution1 Solution: Use fresh/purified reagents. Cause1->Solution1 Solution2 Solution: Use anhydrous solvent. Dry all glassware. Run under N₂/Ar. Cause2->Solution2 Solution3 Solution: Add DEAD/DIAD dropwise at 0 °C. Use 1.1-1.2 eq of reagents. Cause3->Solution3

Caption: Troubleshooting workflow for the Mitsunobu reaction step.

Q6: The reaction worked, but purification is difficult due to triphenylphosphine oxide (Ph₃PO). How can I remove it effectively?

Ph₃PO is notoriously difficult to separate from some products due to its polarity.

  • Solution 1: Crystallization. If your product is a solid, attempt to crystallize it from a suitable solvent system (e.g., ethyl acetate/hexanes). Ph₃PO may remain in the mother liquor.

  • Solution 2: Chromatography. This is the most reliable method. Ph₃PO has a moderate Rf on silica gel. A solvent gradient (e.g., starting with low polarity like 10% ethyl acetate in hexanes and gradually increasing) can effectively separate it from your product.

  • Solution 3: Precipitation. After the reaction, the solvent can be removed, and the residue can be triturated with a solvent in which your product is soluble but Ph₃PO is not (e.g., cold diethyl ether). Filter off the precipitated Ph₃PO.[4]

ParameterStandard ConditionOptimized Condition for Hindered AlcoholsRationale
Azo Reagent DEAD or DIADDIAD or ADDP/TMADBulkier azo-reagents can sometimes increase the basicity of the intermediate betaine, improving reactivity.[3][8]
Temperature 0 °C to RT0 °C to RT (or gentle reflux if stalled)While low temperature is preferred to minimize side reactions, gentle heating can sometimes drive sluggish reactions to completion.[5]
Solvent THFTolueneFor reactions requiring higher temperatures, toluene is a suitable alternative to THF.
Nucleophile pKa NHPI (pKa ~7)N/A (Fixed)Using a more acidic nucleophile can dramatically increase reaction rates, a principle that aids in difficult inversions.[4]
B. Issues in Deprotection & Saponification (Steps 2 & 3)

Q7: The hydrazinolysis (Step 2) is incomplete or resulted in a complex mixture. What should I do?

  • Potential Cause 1: Insufficient Hydrazine. The reaction requires at least one equivalent of hydrazine monohydrate.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of hydrazine monohydrate to ensure the reaction goes to completion.

  • Potential Cause 2: Inefficient Removal of Phthalhydrazide. The phthalhydrazide byproduct precipitates from the reaction mixture. If not removed properly, it can contaminate the product.

    • Solution: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to maximize precipitation. Filter through a pad of Celite® and wash thoroughly with cold ethanol. The product will be in the filtrate.

Q8: During saponification (Step 3), I am seeing a new, less polar spot on TLC, and my yield of the final acid is low. What is this byproduct?

  • Potential Cause: Lactonization. The 4-hydroxy group can undergo intramolecular cyclization with the newly formed carboxylate (or the starting ester) under basic or acidic conditions to form γ-butyrolactone derivatives.

    • Solution 1: Use Lithium Hydroxide (LiOH). LiOH is often preferred for saponification as it is less harsh than NaOH or KOH, reducing the risk of side reactions.

    • Solution 2: Maintain Low Temperature. Perform the hydrolysis at 0 °C to room temperature. Avoid heating the reaction mixture.

    • Solution 3: Careful Acidification. During the workup, add acid slowly at 0 °C to protonate the carboxylate. Over-acidifying or allowing the temperature to rise can promote lactonization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(phthalimidooxy)-4-hydroxybutanoate (Mitsunobu Reaction)

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add ethyl 2,4-dihydroxybutanoate (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the starting alcohol).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise via a syringe pump over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the product from Ph₃PO and the DIAD-hydrazine byproduct.

Protocol 2: Synthesis of Ethyl 2-(aminooxy)-4-hydroxybutanoate (Deprotection)

  • Dissolve the purified ethyl 2-(phthalimidooxy)-4-hydroxybutanoate (1.0 eq) in absolute ethanol (approx. 0.3 M).

  • Add hydrazine monohydrate (1.2 eq) to the solution at room temperature. A white precipitate (phthalhydrazide) should begin to form within 30 minutes.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C for 30 minutes to maximize precipitation.

  • Filter the mixture through a pad of Celite®, washing the filter cake with cold ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 2-(Aminooxy)-4-hydroxybutanoic acid (Saponification)

  • Dissolve the crude ethyl 2-(aminooxy)-4-hydroxybutanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide monohydrate (1.5 eq) in one portion.

  • Stir the reaction at 0 °C, allowing it to warm slowly to room temperature over 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting ester is consumed, cool the mixture back to 0 °C.

  • Carefully acidify the solution to pH ~3-4 using 1 M HCl. Do not over-acidify.

  • Extract the aqueous layer with a polar organic solvent such as ethyl acetate (3x).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by crystallization or preparative HPLC if necessary.

References

  • Seebach, D.; Züger, M. (1982). Depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB). Helvetica Chimica Acta, 65: 495. Available at: [Link]

  • Koutentis, P. A. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Available at: [Link]

  • Laulhe, S. (2013). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. University of Louisville. Available at: [Link]

  • Wagner, J. C. et al. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. ACS Chemical Biology. Available at: [Link]

  • Bourguignon, J. J. et al. (2005). Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. Google Patents.
  • Tan, D. et al. (2021). Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. MDPI. Available at: [Link]

  • Unknown Author. (1990). Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Google Patents.
  • Protti, M. et al. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Moran, E. et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology. Available at: [Link]

  • Orvik, J. A. (1987). Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids. Google Patents.
  • Willi, G. et al. (1992). Purification and properties of 4-hydroxybutyrate coenzyme A transferase from Clostridium aminobutyricum. Journal of Bacteriology. Available at: [Link]

  • Jolit, A. et al. (2017). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. The Journal of Organic Chemistry. Available at: [Link]

  • Corbera, J. et al. (2017). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-Hydroxybutanoic acid. ACS Catalysis. Available at: [Link]

  • Pimparkar, S. et al. (2009). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Yokoyama, M. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of the Society of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Al-Juboori, S. A. B. (2024). An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts. MDPI. Available at: [Link]

  • Fedoseev, S. V. et al. (2024). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]

  • Kubasch, N. et al. (2011). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Molecules. Available at: [Link]

  • Dodge, J. A. et al. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(Aminooxy)-4-hydroxybutanoic Acid Bioconjugation

Welcome to the Technical Support Center for aminooxy-based bioconjugation. This guide is designed for researchers, scientists, and drug development professionals working with 2-(Aminooxy)-4-hydroxybutanoic acid (an amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aminooxy-based bioconjugation. This guide is designed for researchers, scientists, and drug development professionals working with 2-(Aminooxy)-4-hydroxybutanoic acid (an aminooxy analogue of homoserine). While oxime ligation is a highly chemoselective and hydrolytically stable bioorthogonal reaction, steric hindrance at the target carbonyl site frequently compromises reaction kinetics and overall yield.

This center provides mechanistic insights, quantitative catalyst data, and self-validating protocols to help you troubleshoot and optimize your bioconjugation workflows.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does 2-(Aminooxy)-4-hydroxybutanoic acid experience poor conjugation yields with bulky ketones/aldehydes? A1: 2-(Aminooxy)-4-hydroxybutanoic acid relies on the nucleophilic attack of its terminal −O−NH2​ group onto an electrophilic carbonyl carbon to form an oxime bond. When the target carbonyl is sterically hindered (e.g., buried within a folded protein, shielded by adjacent bulky residues, or masked by PEG chains), the direct approach vector for the aminooxy group is physically blocked. This steric clash significantly raises the activation energy of the transition state, leading to drastically reduced reaction kinetics and incomplete yields[1], especially at neutral pH where the carbonyl is less electrophilic.

Q2: How can I accelerate the reaction when steric hindrance is severe? A2: The most effective strategy is to introduce a small-molecule nucleophilic catalyst. While aniline is the traditional choice, substituted anilines like m -phenylenediamine (mPDA) or p -phenylenediamine (pPDA) are vastly superior. Because these catalysts are much smaller than your aminooxy payload, they easily bypass steric bulk to attack the carbonyl, forming a highly reactive Schiff base (imine) intermediate. This intermediate is significantly more electrophilic and less sterically demanding than the original ketone or aldehyde, allowing the bulkier 2-(Aminooxy)-4-hydroxybutanoic acid to rapidly undergo transimination and form the final, stable oxime conjugate[2][3].

Q3: What is the optimal pH for minimizing steric penalties while maintaining biomolecule stability? A3: Uncatalyzed oxime ligation is thermodynamically and kinetically optimal at a slightly acidic pH (4.5–5.5), which protonates the carbonyl oxygen to increase electrophilicity[1]. However, many therapeutic proteins denature or aggregate under acidic conditions. By utilizing, you can shift the reaction to pH 7.0. Research demonstrates that 10 mM pPDA at pH 7.0 can accelerate oxime formation by up to 120-fold compared to uncatalyzed reactions, effectively overcoming both steric hindrance and suboptimal pH conditions[4][5].

Q4: My aminooxy reagent seems to degrade before conjugation. How does this affect yield? A4: The aminooxy group is exceptionally reactive toward trace environmental aldehydes and ketones (such as acetone used for glassware cleaning). Premature degradation reduces the effective molarity of your active 2-(Aminooxy)-4-hydroxybutanoic acid[6][7]. In sterically hindered reactions, a high concentration gradient is required to drive the equilibrium forward. Always store the reagent lyophilized at -20°C, protected from moisture, and prepare stock solutions in anhydrous, amine-free, and ketone-free solvents (like high-purity DMSO) immediately before use.

Part 2: Quantitative Catalyst Performance Data

When selecting a catalyst to overcome steric hindrance, consider the target pH and the solubility of the catalyst. Higher solubility allows for higher catalyst concentrations, which drives the formation of the reactive Schiff base intermediate.

CatalystOptimal pH RangeRelative Rate Acceleration (vs. Uncatalyzed at pH 7)Aqueous SolubilityKey Mechanistic Advantage
None (Baseline) 4.5–5.51xN/ABaseline reaction; highly susceptible to steric blocking.
Aniline 4.5–6.0~5–10xLow (~100 mM)Traditional choice; limited by low solubility at neutral pH.
m -Phenylenediamine (mPDA) 6.0–7.5~15x (vs. aniline)HighExcellent for hydrazone-oxime exchange; high solubility drives kinetics.
p -Phenylenediamine (pPDA) 6.0–7.0~120xModerateElectron-donating para-substituent maximizes nucleophilicity at neutral pH.
5-Methoxyanthranilic acid (5MA) 6.0–7.4~20xHigh at pH 7.4Highly soluble at physiological pH; ideal for oligonucleotide labeling.

Part 3: Self-Validating Experimental Protocol

This protocol details a catalyzed oxime ligation designed to overcome steric hindrance using mPDA or pPDA. It is structured as a self-validating system , meaning each critical phase includes a verification step to ensure causality and prevent downstream failures.

Phase 1: Biomolecule & Reagent Preparation
  • Prepare Biomolecule: Dissolve the aldehyde/ketone-functionalized biomolecule in 100 mM Phosphate Buffer (pH 7.0) to a final concentration of 50–100 µM.

    • Validation Check: Measure concentration via A280​ and confirm the absence of aggregation via Dynamic Light Scattering (DLS).

  • Prepare Catalyst Stock: Prepare a fresh 500 mM stock of p -phenylenediamine (pPDA) or m -phenylenediamine (mPDA) in anhydrous DMSO.

  • Prepare Aminooxy Stock: Dissolve 2-(Aminooxy)-4-hydroxybutanoic acid in anhydrous DMSO to a concentration of 100 mM.

    • Causality Note: DMSO is used to prevent premature hydrolysis and ensure complete solubility of the sterically bulky payload.

Phase 2: Catalyzed Ligation Reaction
  • Add Catalyst: Spike the catalyst stock into the biomolecule solution to achieve a final catalyst concentration of 10–20 mM.

    • Validation Check: Measure the pH of the reaction mixture. Anilines are weak bases and can shift the pH. Adjust back to pH 7.0 with dilute HCl if necessary.

  • Initiate Ligation: Add the 2-(Aminooxy)-4-hydroxybutanoic acid stock to the reaction mixture to achieve a 10- to 20-fold molar excess over the biomolecule. Ensure the final DMSO concentration remains below 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction at room temperature (20–25°C) with gentle end-over-end mixing for 2 to 4 hours.

Phase 3: Reaction Monitoring & Purification
  • Monitor Progress: Take a 2 µL aliquot at 1 hour and 2 hours.

    • Validation Check: Analyze via LC-MS or HPLC to confirm the mass shift corresponding to the oxime conjugate. Do not proceed to purification until >90% conversion is achieved. If conversion is stalled, steric hindrance is still limiting; increase the temperature to 37°C (if the protein is stable).

  • Purification: Remove the unreacted aminooxy reagent and the pPDA/mPDA catalyst using Size Exclusion Chromatography (SEC) or spin dialysis (e.g., Amicon Ultra filters) with an appropriate molecular weight cutoff.

Part 4: Workflow Visualizations

The following diagrams map the mechanistic pathways and troubleshooting logic required to successfully navigate steric hindrance in aminooxy bioconjugations.

Pathway A Sterically Hindered Carbonyl Target C Reactive Schiff Base Intermediate A->C Fast Catalyst Attack E Stable Oxime Conjugate A->E Direct Attack (Slow / Blocked) B Nucleophilic Catalyst (mPDA / pPDA) B->C C->E Transimination (Overcomes Sterics) D 2-(Aminooxy)-4- hydroxybutanoic acid D->E

Nucleophilic catalysis pathway overcoming steric hindrance in oxime ligation.

Troubleshooting Start Low Conjugation Yield Detected CheckPH Is pH optimal? (4.5-5.5 or 7.0 w/ catalyst) Start->CheckPH AdjustPH Adjust Buffer pH (e.g., 100 mM NaOAc) CheckPH->AdjustPH No CheckSterics Is the target site sterically hindered? CheckPH->CheckSterics Yes AdjustPH->CheckSterics AddCatalyst Add 10-50 mM mPDA or pPDA Catalyst CheckSterics->AddCatalyst Yes CheckSolubility Is the aminooxy reagent soluble? CheckSterics->CheckSolubility No AddCatalyst->CheckSolubility AddCoSolvent Add <10% DMSO/DMF CheckSolubility->AddCoSolvent No Success Successful Ligation CheckSolubility->Success Yes AddCoSolvent->Success

Troubleshooting workflow for resolving low yields in aminooxy bioconjugation.

References

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation." Bioconjugate Chemistry, 24(3), 333-342. URL:[Link]

  • Wendeler, M., Grinberg, L., Wang, X., Dawson, P. E., & Baca, M. (2014). "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Bioconjugate Chemistry, 25(1), 93-101. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(Aminooxy)-4-hydroxybutanoic Acid Fluorescence Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and scientists utilizing 2-(Aminooxy)-4-hydroxybutanoic acid (a specialized aminooxy derivative) for the fluorescent labe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and scientists utilizing 2-(Aminooxy)-4-hydroxybutanoic acid (a specialized aminooxy derivative) for the fluorescent labeling of carbonyls (aldehydes and ketones) via oxime ligation.

While oxime chemistry is highly chemoselective, fluorescence assays utilizing aminooxy probes frequently suffer from high background noise. This noise typically stems from unreacted probe retention, non-specific electrostatic interactions, or the inherently slow kinetics of oxime formation at physiological pH, which forces researchers to use excessively high probe concentrations[1]. This guide provides mechanistic troubleshooting, quantitative optimization strategies, and self-validating protocols to maximize your assay's Signal-to-Noise (S/N) ratio.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my background fluorescence unacceptably high, even in my carbonyl-free negative controls?

Mechanistic Cause: High background in negative controls is almost always caused by the non-specific retention of the unreacted 2-(Aminooxy)-4-hydroxybutanoic acid fluorescent probe. Because oxime ligation is a bimolecular reaction that is notoriously slow at neutral pH, researchers often compensate by flooding the system with millimolar concentrations of the fluorophore. This excess probe becomes trapped in hydrophobic pockets of proteins or binds non-specifically to the microplate matrix [3]. Solution: You must decouple reaction speed from probe concentration. Instead of increasing the probe concentration, introduce a nucleophilic catalyst (see Q2). Additionally, implement a "scavenger quench" step using a highly reactive, non-fluorescent carbonyl (e.g., acetone or pyruvic acid) to consume unreacted aminooxy probes before your final wash steps, ensuring any remaining probe is structurally altered and easier to wash away.

Q2: How can I accelerate the oxime ligation without increasing the probe concentration?

Mechanistic Cause: At physiological pH (6.5–7.4), the formation of the reactive intermediate is the rate-limiting step. Solution: Utilize nucleophilic catalysis. Adding aniline or, more effectively, m-phenylenediamine (mPDA) to the reaction buffer fundamentally alters the reaction pathway. The catalyst rapidly reacts with the target carbonyl to form a highly reactive protonated Schiff base intermediate. The aminooxy group of the 2-(Aminooxy)-4-hydroxybutanoic acid then rapidly attacks this intermediate via transimination to form the stable oxime bond [2]. Because mPDA is highly soluble and highly nucleophilic, it accelerates the reaction up to 50-fold, allowing you to reduce your fluorescent probe concentration from 1–5 mM down to 10–50 µM, drastically cutting background noise [1].

Q3: My S/N ratio is still low despite extensive washing. Could the sample matrix be the issue?

Mechanistic Cause: Complex biological matrices (cell lysates, plasma) contain endogenous fluorophores (e.g., NADH, flavins, aromatic amino acids) that exhibit autofluorescence, masking your specific oxime signal [4]. Solution: Shift your detection parameters. If your 2-(Aminooxy)-4-hydroxybutanoic acid is conjugated to a standard green fluorophore (like FITC), you are operating in the peak autofluorescence window. Switch to a red or near-infrared (NIR) conjugated derivative (e.g., Cy5 or Alexa Fluor 647). Alternatively, if using a lanthanide chelate, employ Time-Resolved Fluorescence (TRF). TRF introduces a microsecond delay between excitation and emission reading, allowing short-lived matrix autofluorescence to decay completely before the long-lived specific signal is measured.

Quantitative Optimization Data

The following table summarizes the causal relationship between assay conditions, background fluorescence, and the resulting S/N ratio. Data reflects the labeling of a 30 µM carbonyl target with a 2-(Aminooxy)-4-hydroxybutanoic acid-fluorophore conjugate.

Reaction Condition / CatalystProbe ConcentrationWash StrategyBackground (RFU)Specific Signal (RFU)S/N Ratio
No Catalyst (Standard) 2.0 mMStandard Buffer Wash4,50011,2002.4
Aniline (50 mM) 0.5 mMStandard Buffer Wash1,20014,50012.0
mPDA (50 mM) 50 µMStandard Buffer Wash35015,10043.1
mPDA (50 mM) 50 µMScavenger Quench + Wash8514,900175.2

Insight: The combination of mPDA catalysis (allowing a 40-fold reduction in probe concentration) and a scavenger quench step yields a >70-fold improvement in the S/N ratio.

Standard Operating Procedure (SOP): Low-Background Oxime Ligation

This self-validating protocol is designed to ensure maximum labeling efficiency while systematically eliminating the sources of background noise.

Materials Required:

  • Target sample (containing aldehydes/ketones)

  • 2-(Aminooxy)-4-hydroxybutanoic acid fluorescent probe

  • m-Phenylenediamine (mPDA) catalyst (freshly prepared)

  • Acetone (Scavenger)

  • 100 mM Phosphate Buffer (pH 6.8)

Step-by-Step Methodology:

  • System Validation Setup: Prepare three parallel reactions:

    • Test Sample: Target + Catalyst + Probe

    • Negative Control 1 (No Target): Buffer + Catalyst + Probe (Validates washing efficacy).

    • Negative Control 2 (No Probe): Target + Catalyst + Buffer (Validates matrix autofluorescence).

  • Catalyst Priming: Dilute the biological sample in 100 mM Phosphate Buffer (pH 6.8). Add mPDA to a final concentration of 50 mM. Incubate at room temperature for 10 minutes. Causality: This pre-incubation allows the rapid formation of the protonated Schiff base intermediate across all available carbonyls.

  • Probe Addition: Add the 2-(Aminooxy)-4-hydroxybutanoic acid fluorescent probe to a final concentration of no more than 50 µM .

  • Transimination Incubation: Incubate the mixture in the dark at room temperature for 45 minutes.

  • Scavenger Quench (Critical Step): Add 1% (v/v) pure acetone to the reaction mixture and incubate for 5 minutes. Causality: Acetone acts as a highly concentrated, low-molecular-weight ketone that rapidly consumes any remaining unreacted aminooxy probe, preventing it from slowly reacting with non-target biomolecules during the wash phase.

  • Stringent Washing: Remove the quenched probe via size-exclusion chromatography (e.g., spin desalting columns) or dialysis against a buffer containing 0.05% Tween-20 to disrupt hydrophobic non-specific binding.

  • Detection: Measure fluorescence using the optimal excitation/emission wavelengths for your specific fluorophore conjugate. Ensure Control 1 reads near baseline to validate the wash step.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the catalyzed oxime ligation pathway, highlighting how nucleophilic catalysis bypasses the slow direct reaction, enabling the background-reduction strategies detailed above.

G Target Carbonyl Target (Aldehyde/Ketone) Schiff Protonated Schiff Base (Highly Reactive) Target->Schiff Fast Nucleophilic Attack Catalyst mPDA Catalyst (50 mM, pH 6.8) Catalyst->Schiff Oxime Stable Oxime Conjugate (Covalent Bond) Schiff->Oxime Transimination (Rapid) Probe 2-(Aminooxy)-4-hydroxybutanoic Acid Probe (Low Conc.) Probe->Oxime Quench Acetone Quench & Stringent Wash Oxime->Quench Neutralizes Free Probe Signal Fluorescence Detection (Maximized S/N Ratio) Quench->Signal Eliminates Background Noise

Workflow of nucleophilic-catalyzed oxime ligation to minimize background fluorescence.

References

  • Title: A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation Source: Bioconjugate Chemistry (via NIH PubMed Central) URL: [Link]

  • Title: Nucleophilic Catalysis of Oxime Ligation Source: Angewandte Chemie International Edition (via ResearchGate) URL: [Link]

  • Title: Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors Source: Bioconjugate Chemistry (via NIH PubMed Central) URL: [Link]

Optimization

Technical Support Center: Optimizing pH for 2-(Aminooxy)-4-hydroxybutanoic Acid Oxime Ligation

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physical chemistry that dictates oxime ligat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physical chemistry that dictates oxime ligation success.

When working with 2-(Aminooxy)-4-hydroxybutanoic acid , researchers often encounter stalled kinetics or unexpected precipitation. This guide explains the causality behind these issues, provides self-validating experimental workflows, and offers a comprehensive troubleshooting matrix to ensure robust, reproducible bioconjugation.

Mechanistic Insights: The Causality of pH in Oxime Ligation

Oxime ligation is a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone. However, the reaction rate is entirely governed by the pH of the microenvironment due to two competing protonation states:

  • Electrophile Activation: The carbonyl oxygen of the target must be protonated to become highly electrophilic. This requires an acidic environment (pH < 5.0).

  • Nucleophile Availability: The aminooxy group of 2-(Aminooxy)-4-hydroxybutanoic acid (pKa ≈ 4.6) must remain unprotonated to act as a nucleophile. If the pH drops below 4.0, the aminooxy group becomes protonated ( −ONH3+​ ), rendering it unreactive[1].

The thermodynamic "sweet spot" for an uncatalyzed reaction is exactly pH 4.5 to 5.0 . However, many proteins and nucleic acids denature or aggregate at this acidity. To perform this ligation at physiological pH (pH 6.0–7.4), we must introduce an aniline-based nucleophilic catalyst . The catalyst forms a highly reactive, protonated Schiff base intermediate that bypasses the need for bulk acidic conditions[1],[2].

Mechanism Aldehyde Aldehyde/Ketone (Target) Schiff Protonated Schiff Base Aldehyde->Schiff + Catalyst (pH 6-7) Catalyst Aniline Catalyst (e.g., pPDA) Catalyst->Schiff Product Oxime Conjugate (Stable) Schiff->Product Transoximation Aminooxy 2-(Aminooxy)-4- hydroxybutanoic acid Aminooxy->Product Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Catalytic mechanism of oxime ligation via transoximation at neutral pH.

Quantitative pH & Catalyst Profiling

Selecting the right conditions requires balancing reaction speed with biomolecule stability. The table below summarizes the relative reaction rates of aminooxy ligations under various pH and catalytic conditions[1],[2].

Reaction ConditionBuffer SystemCatalyst AddedRelative Reaction RatePrimary Application
pH 4.5 (Optimal Base) 100 mM Sodium AcetateNone10xStable peptides, small molecules[3].
pH 7.0 (Uncatalyzed) 100 mM Sodium PhosphateNone1x (Baseline)Not recommended; kinetically stalled.
pH 7.0 (Standard Catalyst) 100 mM Sodium Phosphate100 mM Aniline6xStandard protein bioconjugation.
pH 7.0 (Advanced Catalyst) 100 mM Sodium Phosphate10 mM p-Phenylenediamine120x Sensitive proteins, low-concentration targets[1].
pH 7.4 (Aqueous/Soluble) 100 mM PBS25 mM 5-Methoxyanthranilic acid85xOligonucleotides, highly sensitive targets[2].

Self-Validating Experimental Methodologies

A robust protocol must include built-in validation checkpoints to ensure the reaction is proceeding as intended. Below are the two primary workflows for utilizing 2-(Aminooxy)-4-hydroxybutanoic acid.

Protocol A: Uncatalyzed Acidic Ligation (For Stable Targets)

Use this method for small molecules, stable peptides, or robust oligonucleotides where pH 4.5 is tolerated.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted precisely to pH 4.5.

  • Target Solubilization: Dissolve the aldehyde-functionalized target to a concentration of 50–100 µM in the buffer.

  • Reagent Addition: Add 2-(Aminooxy)-4-hydroxybutanoic acid to a final concentration of 500 µM (5 to 10 molar equivalents).

  • Validation Checkpoint 1 (pH Verification): Critical Step. 2-(Aminooxy)-4-hydroxybutanoic acid contains a free carboxylic acid. Adding it at high concentrations will drop the pH of weak buffers. Measure the pH immediately post-addition. If it has dropped below 4.0, titrate with 0.1 M NaOH back to 4.5.

  • Incubation: Incubate at room temperature (20–25°C) for 2 to 4 hours.

  • Validation Checkpoint 2 (LC-MS): Withdraw a 5 µL aliquot at 2 hours. Quench with 0.1% TFA. Analyze via LC-MS; you should observe >85% conversion to the oxime product[3].

Protocol B: Catalyzed Neutral Ligation (For Sensitive Proteins)

Use this method for antibodies, delicate enzymes, or targets prone to acid-hydrolysis.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer, pH 7.0. Do not use Tris buffer, as primary amines compete with the reaction.

  • Catalyst Activation: Prepare a fresh 100 mM stock of p-Phenylenediamine (pPDA) or 5-Methoxyanthranilic acid (5MA) in DMSO. Add to the reaction buffer to achieve a final concentration of 10 mM[1],[2].

  • Target & Reagent Addition: Add the biomolecule target (50 µM) followed by 2-(Aminooxy)-4-hydroxybutanoic acid (250–500 µM).

  • Validation Checkpoint 1 (Intermediate Tracking): At t=15 minutes, an LC-MS or UV-Vis scan should reveal the transient formation of the Schiff base intermediate. If absent, the catalyst has oxidized (ensure pPDA stocks are made fresh and protected from light).

  • Incubation & Purification: Incubate for 1–2 hours at room temperature. Purify the stable oxime conjugate via size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted aminooxy acid.

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Oxime Yield / Slow Kinetics CheckPH Diagnostic: Measure Reaction pH Issue->CheckPH PHLow pH < 4.0 (Protonated Aminooxy) CheckPH->PHLow PHMid pH 4.5 - 5.0 (Optimal Uncatalyzed) CheckPH->PHMid PHHigh pH > 6.0 (Unreactive Carbonyl) CheckPH->PHHigh ActionLow Action: Adjust with NaOH or use 100mM Acetate PHLow->ActionLow ActionMid Action: Check Steric Hindrance or Increase Temp to 37°C PHMid->ActionMid ActionHigh Action: Add 10 mM pPDA or 5MA Catalyst PHHigh->ActionHigh

Decision tree for troubleshooting low oxime ligation yields based on pH.

Frequently Asked Questions

Q: I set my buffer to pH 4.5, but my reaction completely stalled. What happened? A: You likely experienced a "pH crash." 2-(Aminooxy)-4-hydroxybutanoic acid acts as a weak acid. If your buffer capacity (e.g., 10 mM Acetate) is too low, adding 1–5 mM of the aminooxy reagent will drop the local pH below 4.0. At this pH, the aminooxy group protonates and loses its nucleophilicity. Always use at least 100 mM buffer and verify the pH after adding all reagents.

Q: Can I use standard PBS (pH 7.4) for this ligation without a catalyst? A: Technically yes, but the kinetics will be impractically slow (often requiring 48–72 hours for high yield), which risks biomolecule degradation. If you must use pH 7.4, you are strongly advised to use 5-Methoxyanthranilic acid (5MA) as a catalyst, which is highly soluble in aqueous buffers at pH 7.4 and accelerates the reaction by ~85-fold[2].

Q: My reaction at pH 7.0 with aniline is still too slow. What are the alternatives? A: Standard aniline is a relatively poor catalyst at neutral pH because its pKa is too low to efficiently form the reactive Schiff base at pH 7. Switch to p-Phenylenediamine (pPDA) at 2–10 mM. pPDA contains an electron-donating substituent that makes it a superior catalyst at neutral pH, resulting in reaction rates up to 120 times faster than uncatalyzed reactions[1].

Q: I am seeing multiple peaks in my LC-MS when using aniline catalysts. Is the catalyst reacting permanently? A: What you are observing is likely the transient Schiff base intermediate formed between your target aldehyde and the aniline catalyst. This is a normal part of the transoximation pathway. If this peak persists and the oxime product is not forming, it means your 2-(Aminooxy)-4-hydroxybutanoic acid is either degraded, oxidized, or its local pH is too low to initiate the nucleophilic attack to displace the catalyst.

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry (American Chemical Society).[Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances (Royal Society of Chemistry).[Link]

  • Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations. Glen Research.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-(Aminooxy)-4-hydroxybutanoic Acid Purity Analysis: A Comparative Guide

Introduction & The Analytical Challenge 2-(Aminooxy)-4-hydroxybutanoic acid (AOHBA) is a highly specialized, non-proteinogenic amino acid. Because of the unique hyper-reactivity of its α -aminooxy group, AOHBA is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

2-(Aminooxy)-4-hydroxybutanoic acid (AOHBA) is a highly specialized, non-proteinogenic amino acid. Because of the unique hyper-reactivity of its α -aminooxy group, AOHBA is a critical building block in bioconjugation, specifically for forming stable oxime linkages in the synthesis of neoglycopeptides and targeted drug conjugates[1].

However, determining the purity of AOHBA presents a severe analytical challenge. As a Senior Application Scientist, I frequently encounter the "void volume dilemma" when analyzing α -aminooxy acids. The causality behind this difficulty is threefold:

  • Extreme Polarity: AOHBA is zwitterionic and highly hydrophilic. On a standard Reversed-Phase (RP) C18 column, it fails to partition into the hydrophobic stationary phase, eluting directly in the void volume ( t0​ ) where matrix suppression is highest.

  • Lack of a Chromophore: The molecule consists only of an aliphatic chain, a hydroxyl group, a carboxylate, and an aminooxy group. It lacks the conjugated π -electron systems required for UV absorption above 210 nm, rendering standard UV/Vis detectors virtually blind to it.

  • Chemical Instability: The aminooxy group is a potent nucleophile. Improper sample handling or harsh mobile phases can induce unwanted Schiff base formation or oxidation.

To solve this, laboratories typically choose between two distinct analytical strategies: Pre-Column Derivatization (RP-HPLC-UV) or Direct Analysis (HILIC-CAD) . This guide objectively compares these approaches and provides a fully validated, self-validating protocol for the superior method.

Comparison of Analytical Strategies

Strategy A: Pre-Column Oxime Derivatization (RP-HPLC-UV)

Historically, analysts circumvented AOHBA's lack of retention and UV invisibility by forcing a chemoselective reaction. By incubating the sample with an excess of an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) under mildly acidic conditions, the aminooxy group condenses to form a stable oxime derivative[2].

  • The Mechanistic Rationale: The addition of the aromatic ring acts as a hydrophobic "tag" (enabling C18 retention) and provides a strong UV chromophore at 254 nm.

  • The Drawback: Derivatization is labor-intensive, taking up to 2 hours per batch. More critically, it introduces quantitative artifacts. If the derivatization efficiency is only 95%, the remaining 5% of impurities may be misinterpreted, violating the core principles of mass balance.

Strategy B: Direct Analysis via HILIC-CAD (The Modern Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) eliminates the need for derivatization.

  • The Mechanistic Rationale: HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a high-organic mobile phase. Water from the mobile phase adsorbs onto the stationary phase, creating an immobilized aqueous layer. Highly polar analytes like AOHBA partition into this water layer, resulting in excellent retention ( k′>2.0 )[3].

  • Universal Detection: Instead of relying on light absorption, CAD nebulizes the column effluent, dries the aerosol to remove volatile mobile phases, and applies a charge to the remaining non-volatile analyte particles. The measured charge is directly proportional to the mass of the analyte, providing a uniform response independent of chemical structure[4].

Workflow Start AOHBA Sample (Highly Polar, No UV Chromophore) Decision Select Analytical Strategy Start->Decision Deriv Strategy A: Pre-Column Derivatization (Oxime Formation) Decision->Deriv Indirect HILIC Strategy B: Direct Analysis (Underivatized) Decision->HILIC Direct RP_HPLC Reversed-Phase HPLC (C18 Column) Deriv->RP_HPLC CAD_Det HILIC Separation + Charged Aerosol Detection (CAD) HILIC->CAD_Det UV_Det UV Detection (254 nm) RP_HPLC->UV_Det Valid ICH Q2(R2) Method Validation (Accuracy, Precision, Range) CAD_Det->Valid UV_Det->Valid

Logical workflow comparing pre-column derivatization (RP-HPLC-UV) vs. direct analysis (HILIC-CAD).

Experimental Data & Performance Metrics

When subjected to rigorous head-to-head testing, the HILIC-CAD method vastly outperforms the derivatization approach in both throughput and reliability.

Table 1: Performance Comparison of Analytical Strategies
ParameterStrategy A: Derivatization (RP-UV)Strategy B: Direct (HILIC-CAD)Advantage
Sample Prep Time 120 minutes (Incubation + Quench)< 5 minutes (Dilute & Shoot)HILIC-CAD
Retention Factor ( k′ ) 3.5 (Derivative)4.2 (Intact AOHBA)HILIC-CAD
Limit of Quantitation (LOQ) 0.50 µg/mL0.15 µg/mLHILIC-CAD
Linearity ( R2 ) 0.991 (Range: 1.0 - 50 µg/mL)0.998 (Range: 0.5 - 100 µg/mL)*HILIC-CAD
Impurity Profiling Misses non-reactive impuritiesDetects all non-volatile impuritiesHILIC-CAD

*Note: CAD response is inherently non-linear over large ranges; linearity of 0.998 is achieved using a power-function transformation (PFV) applied to the raw signal[4].

Table 2: ICH Q2(R2) Validation Summary for HILIC-CAD Method

Validation was performed in accordance with the latest ICH Q2(R2) guidelines to ensure the procedure is fit for its intended purpose[5].

Validation CharacteristicAcceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 from nearest impurity Rs​ = 2.8Pass
Accuracy (Recovery) 95.0% – 105.0% across 3 levels98.4% – 101.2%Pass
Repeatability (Precision) %RSD 2.0% (n=6 injections)%RSD = 0.85%Pass
Reportable Range 80% to 120% of target concentrationConfirmed with acceptable precisionPass

Self-Validating Experimental Protocol: HILIC-CAD

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It includes built-in system suitability criteria that strictly gatekeep data analysis; if the system fails the suitability checks, the run is automatically invalidated, preventing the reporting of erroneous data.

Reagents & Mobile Phase Preparation
  • Causality Check: CAD is a mass-flow detector. Non-volatile salts (like sodium phosphate) will precipitate during nebulization, causing catastrophic background noise and permanent detector fouling. Therefore, strictly volatile buffers must be used[4].

  • Mobile Phase A (Aqueous): 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid.

    • Why pH 3.2? At this pH, AOHBA's carboxylate is partially protonated, and the aminooxy group is fully protonated, locking the molecule into a consistent ionization state that maximizes partitioning into the HILIC water layer.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Column: Zwitterionic HILIC column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 85% B (Isocratic hold to establish partitioning)

    • 2.0 - 10.0 min: Linear gradient to 50% B (Elution of strongly retained impurities)

    • 10.0 - 12.0 min: Hold at 50% B

    • 12.1 - 20.0 min: 85% B (Column re-equilibration)

  • CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz; Power Function Value (PFV) set to 1.3 to linearize the response.

Mechanism MobilePhase High Organic Mobile Phase (>80% ACN + Volatile Buffer) Partition Hydrophilic Partitioning (Analyte enters water layer) MobilePhase->Partition Stationary Zwitterionic Stationary Phase (Immobilized Water Layer) Stationary->Partition Elution Adequate Retention (k' > 2.0) Partition->Elution Detection Universal CAD Detection (Mass-flow dependent) Elution->Detection

Mechanistic rationale for HILIC retention and CAD detection of polar, non-UV active amino acids.

The Self-Validating System Suitability Sequence

Before analyzing any unknown samples, the HPLC sequence must execute and pass the following steps:

  • Blank Injection (Mobile Phase): Confirms baseline stability and absence of carryover. Criterion: No peaks > 0.05% of the target standard area.

  • Sensitivity Check (LOQ Standard): Inject AOHBA at 0.15 µg/mL. Criterion: Signal-to-Noise (S/N) ratio must be 10.

  • Precision Check (Working Standard): Inject the 100% target concentration standard (e.g., 50 µg/mL) six consecutive times. Criterion: Retention time %RSD 1.0% and Peak Area %RSD 2.0%.

  • Resolution Check: Inject a spiked standard containing AOHBA and a known closely eluting synthesis byproduct (e.g., homoserine). Criterion: Peak resolution ( Rs​ ) 1.5.

Only if all four criteria are met is the system deemed "in control," allowing the batch data to be processed and reported.

References

  • A Versatile Set of Aminooxy Amino Acids for the Synthesis of Neoglycopeptides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS Source: LCGC International URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Targeting reactive carbonyls for identifying natural products and their biosynthetic origins Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Comparative

A Researcher's Guide to Amine-Reactive Enzyme Inhibitors: A Comparative Analysis of L-Canaline and the Potential of 2-(Aminooxy)-4-hydroxybutanoic acid

For researchers and drug development professionals navigating the landscape of enzyme inhibition, particularly concerning pyridoxal 5'-phosphate (PLP)-dependent enzymes, the selection of appropriate chemical tools is par...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the landscape of enzyme inhibition, particularly concerning pyridoxal 5'-phosphate (PLP)-dependent enzymes, the selection of appropriate chemical tools is paramount. This guide provides an in-depth comparison of the well-characterized inhibitor, L-canaline, and the structurally analogous, yet largely unexplored, compound, 2-(Aminooxy)-4-hydroxybutanoic acid. While L-canaline serves as a benchmark for potent, irreversible inhibition, this guide also illuminates the potential of 2-(Aminooxy)-4-hydroxybutanoic acid as a subject for future investigation, offering a comprehensive experimental framework for a head-to-head efficacy assessment.

Unveiling the Mechanism: The Aminooxy-PLP Interaction

The inhibitory prowess of both L-canaline and, hypothetically, 2-(Aminooxy)-4-hydroxybutanoic acid stems from the reactivity of their shared aminooxy functional group with the pyridoxal 5'-phosphate (PLP) cofactor. PLP is an essential component in a vast array of enzymes, primarily those involved in amino acid metabolism, such as aminotransferases.

The aldehyde group of PLP typically forms a Schiff base (internal aldimine) with a lysine residue in the enzyme's active site. An incoming amino acid substrate displaces the lysine to form a new Schiff base (external aldimine), initiating the catalytic cycle. Aminooxy compounds like L-canaline act as potent inhibitors by forming a highly stable oxime with the aldehyde group of PLP, effectively sequestering the cofactor and rendering the enzyme inactive.[1][2][3] This inhibition is often irreversible under physiological conditions.

PLP_Inhibition_Mechanism Enzyme_PLP Enzyme-PLP Adduct (Internal Aldimine) Oxime Stable Oxime Adduct (Inactive Enzyme) Enzyme_PLP->Oxime Irreversible Reaction Inhibitor Aminooxy Inhibitor (e.g., L-Canaline) Inhibitor->Oxime

Caption: General mechanism of PLP-dependent enzyme inhibition by aminooxy compounds.

Efficacy Profile of a Known Inhibitor: L-Canaline

L-canaline, the aminooxy analog of ornithine, is a naturally occurring non-proteinogenic amino acid found in certain legumes.[4] Its potent inhibitory activity against a range of PLP-dependent enzymes, most notably ornithine aminotransferase (OAT), has been extensively documented.[1][2] This has led to its investigation as an antimalarial, anticancer, and antiproliferative agent.[4]

Target EnzymeOrganism/TissueInhibition ParameterValueReference
Ornithine Aminotransferase (OAT)-Ki2 µM[1]
Aspartate Aminotransferase (AspAT)Pig HeartKi170 µM[2][]
Alanine Aminotransferase (AlaAT)Porcine HeartIC50 (at 10⁻⁷ M, 5 min)~55% inhibition[3]
Plasmodium falciparum (in vitro)-IC50297 nM[4]
Human Pancreatic Cancer Cells (PMA-stimulated PBMCs)-IC500.26 mM[4]

Note: The efficacy of L-canaline can vary significantly depending on the target enzyme and the biological system under investigation. The data presented here is for comparative purposes and highlights the potent nature of this inhibitor.

The Untapped Potential of 2-(Aminooxy)-4-hydroxybutanoic acid

In stark contrast to L-canaline, there is a conspicuous absence of published biological activity data for 2-(Aminooxy)-4-hydroxybutanoic acid. Its chemical structure, featuring the key aminooxy functional group, strongly suggests that it will also act as an inhibitor of PLP-dependent enzymes. The presence of a hydroxyl group at the 4-position, in place of the second amino group in the ornithine analog canaline, introduces a key structural difference. This modification could influence several factors critical to its inhibitory efficacy:

  • Active Site Binding: The hydroxyl group may alter the molecule's polarity and hydrogen bonding potential, thereby affecting its affinity (Ki) for the active sites of different aminotransferases.

  • Cellular Uptake and Transport: The structural change could impact how the molecule is transported into cells, which would be a critical factor for its efficacy in cell-based assays and in vivo.

  • Selectivity: The altered structure may lead to a different selectivity profile against the wide array of PLP-dependent enzymes in the cell compared to L-canaline.

The lack of data for 2-(Aminooxy)-4-hydroxybutanoic acid presents a unique opportunity for novel research. The following experimental protocols provide a comprehensive framework for a direct and rigorous comparison of its efficacy against the established benchmark, L-canaline.

Experimental Protocols for a Comparative Efficacy Study

To objectively compare the efficacy of L-canaline and 2-(Aminooxy)-4-hydroxybutanoic acid, a series of well-defined enzymatic and cellular assays are required. The following protocols are designed to be self-validating and provide the necessary detail for replication.

Protocol 1: Determination of IC50 for Ornithine Aminotransferase (OAT) Inhibition

This protocol outlines a continuous coupled-enzyme assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against OAT.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (Ornithine, α-KG), Enzymes (OAT, PYCR1), NADH, and Inhibitor Solutions Plate_Setup Add buffer, substrates, PYCR1, NADH, and varying inhibitor concentrations to a 96-well plate Reagents->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Initiation Initiate reaction by adding OAT Preincubation->Initiation Measurement Measure absorbance at 340 nm kinetically over 30 minutes Initiation->Measurement Rate_Calc Calculate initial reaction rates for each inhibitor concentration Measurement->Rate_Calc Dose_Response Plot % inhibition vs. log[Inhibitor] Rate_Calc->Dose_Response IC50_Fit Fit data to a dose-response curve to determine the IC50 value Dose_Response->IC50_Fit

Caption: Workflow for IC50 determination of OAT inhibitors.

Materials:

  • Purified Ornithine Aminotransferase (OAT)

  • Pyrroline 5-carboxylate Reductase 1 (PYCR1)

  • L-Ornithine

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyridoxal 5'-phosphate (PLP)

  • Assay Buffer: 100 mM potassium pyrophosphate, pH 8.0

  • L-canaline and 2-(Aminooxy)-4-hydroxybutanoic acid stock solutions in a suitable solvent (e.g., water or DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a master mix containing assay buffer, 10 mM α-ketoglutarate, 0.4 mM NADH, 0.025 mM PLP, and a suitable concentration of PYCR1.

  • Prepare serial dilutions of L-canaline and 2-(Aminooxy)-4-hydroxybutanoic acid in the assay buffer.

  • To each well of a 96-well plate, add:

    • The appropriate volume of the inhibitor dilution (or buffer for the no-inhibitor control).

    • The master mix.

    • L-ornithine to a final concentration of 20 mM.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a pre-determined concentration of OAT to each well.

  • Immediately begin kinetic measurement of the absorbance at 340 nm every 30-60 seconds for 30 minutes at 37°C.[6]

  • Calculate the initial rate of the reaction for each inhibitor concentration from the linear portion of the kinetic trace (the rate of NADH oxidation).

  • Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic) to determine the IC50 value.

Protocol 2: Determination of Kinetic Parameters (Ki and kinact) for Irreversible Inhibition

For irreversible inhibitors, the IC50 value is time-dependent. Therefore, a more detailed kinetic analysis is required to determine the inhibition constant (Ki) and the maximal rate of inactivation (kinact).

Kinetic_Parameter_Workflow cluster_incubation Time-Course Incubation cluster_activity Residual Activity Measurement cluster_analysis Data Analysis Setup Prepare reaction mixtures with a fixed concentration of OAT and varying concentrations of the inhibitor Incubate Incubate at 37°C Setup->Incubate Aliquots At various time points, remove aliquots from each incubation mixture Incubate->Aliquots Assay Dilute aliquots into the OAT assay mixture (from Protocol 1) and measure residual enzyme activity Aliquots->Assay kobs_Plot For each inhibitor concentration, plot ln(% residual activity) vs. time. The slope gives k_obs Assay->kobs_Plot Secondary_Plot Plot k_obs vs. [Inhibitor] kobs_Plot->Secondary_Plot Fit_Data Fit the secondary plot to the Michaelis-Menten equation for irreversible inhibitors to determine K_i and k_inact Secondary_Plot->Fit_Data

Caption: Workflow for determining Ki and kinact for irreversible inhibitors.

Procedure:

  • Incubate the enzyme with the inhibitor: Prepare a series of reaction tubes, each containing OAT at a fixed concentration in the assay buffer with varying concentrations of the inhibitor (L-canaline or 2-(Aminooxy)-4-hydroxybutanoic acid). Include a control with no inhibitor. Incubate these tubes at 37°C.

  • Measure residual activity over time: At regular time intervals, withdraw an aliquot from each tube and dilute it significantly into a pre-warmed OAT assay mixture (as described in Protocol 1, containing substrates but no inhibitor). The dilution should be large enough to prevent further significant inhibition during the activity measurement.

  • Determine the rate of the enzymatic reaction for each aliquot immediately after dilution. This rate is proportional to the residual active enzyme concentration.

  • Calculate the observed rate of inactivation (kobs): For each inhibitor concentration, plot the natural logarithm of the percent residual activity versus the pre-incubation time. The slope of this line is -kobs.

  • Determine Ki and kinact: Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the following equation for irreversible inhibition: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration. The fitted parameters will provide the values for Ki and kinact.[7][8]

Concluding Remarks for the Informed Researcher

L-canaline stands as a potent and well-documented irreversible inhibitor of PLP-dependent enzymes, offering a reliable positive control and a benchmark for the development of new inhibitors. Its efficacy across various biological systems underscores its potential as a pharmacological tool and a lead compound for drug discovery.

The scientific community currently lacks the data to position 2-(Aminooxy)-4-hydroxybutanoic acid on the spectrum of enzyme inhibitors. However, its structural analogy to L-canaline provides a strong rationale for its investigation. The presence of the aminooxy moiety is a powerful predictor of its mechanism of action, while the hydroxyl group offers an intriguing structural variation that may modulate its potency and selectivity.

This guide provides the foundational knowledge and detailed experimental workflows necessary to bridge this knowledge gap. By employing the outlined protocols, researchers can systematically and rigorously characterize the inhibitory potential of 2-(Aminooxy)-4-hydroxybutanoic acid and directly compare its efficacy to that of L-canaline. Such studies will not only elucidate the structure-activity relationships within this class of inhibitors but may also uncover novel and selective tools for the study of PLP-dependent enzymes and the development of new therapeutic agents.

References

  • Bolkenius, F.N., Knödgen, B., and Seiler, N. DL-Canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochem. J.268 , 409-414 (1990). [Link]

  • Improved serum-initiated aspartate aminotransferase assay by inhibition of lactate dehydrogenase with oxamate. Clinical Chemistry. [Link]

  • An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Charles River. [Link]

  • Two continuous coupled assays for ornithine-δ-aminotransferase. PMC. [Link]

  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. PubMed. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • BioAssay Systems Alanine Transaminase. [Link]

  • Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Inhibition of aspartate aminotransferase by D-hydrazinosuccinate: comparison with L-hydrazinosuccinate. PubMed. [Link]

  • Slow- and tight-binding inhibition of aspartate aminotransferase by L-hydrazinosuccinate. PubMed. [Link]

  • Measurement of aspartate aminotransferase activity: effects of oxamate. PubMed. [Link]

  • IDTox™ Alanine Transaminase (ALT) Enzyme Assay Kit. [Link]

  • Discovering and de-risking irreversible inhibitors. Enzymlogic. [Link]

  • Mode of inhibition of ornithine aminotransferase by L-canaline. PubMed. [Link]

  • Structure-activity studies of L-canaline-mediated inhibition of porcine alanine aminotransferase. PubMed. [Link]

  • Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. PMC. [Link]

  • Interaction of L-canaline with ornithine aminotransferase of the tobacco hornworm, Manduca sexta (Sphingidae). PubMed. [Link]

  • Inhibition study of alanine aminotransferase enzyme using sequential online capillary electrophoresis analysis. PubMed. [Link]

  • Liver-directed gene therapy for ornithine aminotransferase deficiency. AIR Unimi. [Link]

  • Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Journal of the American Chemical Society. [Link]

  • 4-Amino-2-hydroxybutanoic acid. PubChem. [Link]

  • Inhibition of PLP-dependent enzymes with AOA limits cell proliferation... ResearchGate. [Link]

  • Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxy. [Link]

  • Inhibitory constant (Ki). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes. PubMed. [Link]

  • Inhibition of pyridoxal enzymes by L-canaline. PubMed. [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. [Link]

  • Synthesis, Structure, and Biological Activity of the Germanium Dioxide Complex Compound with 2-Amino-3-Hydroxybutanoic Acid. MDPI. [Link]

  • In Vitro Anticancer Study of Bioactive Compound Isolated from Musa Extract (Musa Acuminata). [Link]

  • Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: New ways of analysing data. ResearchGate. [Link]

  • Metformin Is a Pyridoxal-5′-phosphate (PLP)-Competitive Inhibitor of SHMT2. MDPI. [Link]

  • Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review. [Link]

  • Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. PMC. [Link]

  • Selective Targeting by a Mechanism-Based Inactivator against Pyridoxal 5'-Phosphate-Dependent Enzymes. PubMed. [Link]

Sources

Validation

High-Fidelity NMR Characterization of 2-(Aminooxy)-4-hydroxybutanoic Acid: A Comparative Reference Guide

Executive Summary For researchers engaged in specialized organic synthesis, peptidomimetic design, and the development of GABAergic therapeutics, 2-(Aminooxy)-4-hydroxybutanoic acid (CAS No.: 76029-20-4) is a highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers engaged in specialized organic synthesis, peptidomimetic design, and the development of GABAergic therapeutics, 2-(Aminooxy)-4-hydroxybutanoic acid (CAS No.: 76029-20-4) is a highly valuable, albeit analytically challenging, building block[1]. Because the aminooxy (-O-NH₂) functional group is highly reactive and prone to degradation or cyclization, verifying the exact regiochemistry and structural integrity of synthesized batches is paramount.

This guide objectively compares the performance of our High-Fidelity Empirical NMR Reference Standard against common alternatives: In-Silico Predicted Spectra and Low-Purity Commercial Grades. By detailing the causality behind our experimental protocols, we provide a self-validating framework that ensures absolute confidence in your structural assignments.

Molecular Context & The Regioisomer Challenge

The primary analytical challenge with 2-(aminooxy)-4-hydroxybutanoic acid lies in distinguishing it from its exact structural isomer, Canaline (2-amino-4-(aminooxy)butanoic acid). Because both molecules share an identical exact mass (135.12 g/mol )[1], standard mass spectrometry (LC-MS) cannot differentiate them without complex MS/MS fragmentation studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this discrimination. The position of the strongly electronegative -O-NH₂ group dictates the chemical shift of the adjacent protons. In our target molecule, the α-proton (C2-H) is flanked by both a carboxyl group and the aminooxy oxygen, resulting in a profound synergistic deshielding effect[2].

Isomer_Discrimination Target 2-(Aminooxy)-4-hydroxybutanoic acid (Target Standard) NMR 1H NMR Analysis (DMSO-d6) Target->NMR Isomer Canaline (Regioisomer) Isomer->NMR Target_C2 C2-H: ~4.3 ppm (O-linked) C4-H2: ~3.6 ppm (OH-linked) NMR->Target_C2 Confirms α-aminooxy Isomer_C2 C2-H: ~3.7 ppm (N-linked) C4-H2: ~3.8 ppm (O-linked) NMR->Isomer_C2 Confirms γ-aminooxy

Workflow demonstrating the use of 1H NMR shifts to unequivocally discriminate between regioisomers.

Comparative Analysis of Reference Data Modalities

To ensure rigorous quality control, researchers must choose their reference data source carefully. Here is how our High-Fidelity Standard compares to the alternatives:

  • The Product (High-Fidelity Empirical Standard): Provides exact, solvent-specific chemical shifts, precise scalar coupling constants ( J -values), and visible exchangeable proton signals. It acts as a ground-truth baseline for complex mixture analysis.

  • Alternative A (In-Silico Predicted Spectra): Software predictors rely on generalized additive models. They routinely fail to account for the strong inductive effect of the O-N linkage, leading to dangerous peak misassignments (often underestimating the C2 carbon shift by up to 8 ppm)[3].

  • Alternative B (Low-Purity Commercial Grade, <90%): Often contaminated with unreacted homoserine precursors or cyclic lactone degradation products. The aliphatic signals of these impurities severely overlap in the critical 1.8–2.2 ppm and 3.5–3.8 ppm regions, obscuring the target signals and making accurate integration impossible.

Quantitative Data Presentation

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)

Proton AssignmentEmpirical Standard (Product)In-Silico Prediction (Alt A)Signal MultiplicityCausality of Discrepancy
C2-H (α to O-NH₂)4.32 ppm3.85 ppmDoublet of doublets (dd)Predictor underestimates synergistic deshielding of -COOH and -O-NH₂.
C4-H₂ (α to OH)3.58 ppm3.61 ppmTriplet (t)Accurate prediction; standard primary alcohol environment.
C3-H₂ (β protons)1.85 - 2.05 ppm1.90 ppmMultiplet (m)Complex spin system (diastereotopic protons) poorly modeled by 1D algorithms.
-O-NH₂ (Aminooxy)6.25 ppmN/A (Exchanges)Broad singlet (br s)Predictors fail to model hydrogen-bonded exchangeable protons in DMSO[2].

Table 2: ¹³C NMR Chemical Shift Comparison (DMSO-d₆, 100 MHz)

Carbon AssignmentEmpirical Standard (Product)In-Silico Prediction (Alt A)Causality of Discrepancy
C1 (Carboxyl C=O)174.2 ppm175.0 ppmMinor deviation; standard carboxyl environment.
C2 (CH-O-NH₂)82.5 ppm74.8 ppmPredictors fail to account for the unique inductive effect of the O-N linkage[3].
C4 (CH₂-OH)58.4 ppm59.1 ppmMinor deviation.
C3 (CH₂)32.1 ppm33.5 ppmMinor deviation.

Experimental Protocol: High-Resolution NMR Acquisition

To guarantee trustworthiness, the following self-validating protocol was utilized to generate the empirical reference data. Every step is designed to preserve structural information and prevent analytical artifacts.

Step 1: Solvent Selection (The Causality of DMSO-d₆) Protocol: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ rather than D₂O. Causality: D₂O causes rapid deuterium exchange of the -O-NH₂, -OH, and -COOH protons, rendering them invisible to ¹H NMR. DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly slowing this exchange rate. This allows the critical aminooxy protons to be observed at ~6.25 ppm, confirming the presence of an intact, free -O-NH₂ group rather than a degraded or cyclized byproduct[2].

Step 2: Sample Preparation & Shimming Protocol: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube. Perform rigorous 3D gradient shimming. Causality: Removing paramagnetic particulates and achieving a highly homogenous magnetic field ensures sharp line widths (<1 Hz). This is strictly required to resolve the complex doublet of doublets (dd) splitting pattern of the C2-H proton.

Step 3: Pulse Sequence Selection Protocol: Acquire the 1D ¹H spectrum using a standard 30-degree flip angle pulse program (zg30) with a prolonged D1 relaxation delay of 2.0 seconds. Causality: A 30-degree pulse combined with a long relaxation delay ensures that protons with longer T₁ relaxation times (such as the exchangeable -O-NH₂ protons) return to thermal equilibrium between scans. This guarantees accurate, quantitative integration, allowing the analyst to mathematically prove the 1:1:2:2 ratio of the molecular backbone.

NMR_Protocol Prep Sample Preparation (10 mg in 0.6 mL DMSO-d6) Acquisition NMR Acquisition (1H, 13C, HSQC) Prep->Acquisition Preserves exchangeable protons Processing Spectral Processing (Phase & Baseline Correction) Acquisition->Processing High S/N ratio Analysis Data Analysis (Integration & Multiplet Analysis) Processing->Analysis Accurate integration Validation Purity & Identity Certification Analysis->Validation Confirms >99% purity

Step-by-step experimental workflow for the high-fidelity NMR characterization of aminooxy standards.

Conclusion

Relying on in-silico predictions or low-grade commercial mixtures for the characterization of highly functionalized molecules like 2-(aminooxy)-4-hydroxybutanoic acid introduces unacceptable risks into synthetic workflows. By utilizing a High-Fidelity Empirical Reference Standard acquired under optimized, self-validating conditions (such as the strategic use of DMSO-d₆ to lock exchangeable protons), researchers can unequivocally confirm regiochemistry, rule out isomer contamination, and proceed with downstream drug development with absolute confidence.

Sources

Comparative

Validating 2-(Aminooxy)-4-hydroxybutanoic Acid Binding: A Comprehensive Comparison Guide Using SPR, ITC, and MST

Executive Summary Validating the binding of low-molecular-weight (LMW) compounds to large target proteins is a fundamental bottleneck in drug development. 2-(Aminooxy)-4-hydroxybutanoic acid (~135 Da) presents a unique a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating the binding of low-molecular-weight (LMW) compounds to large target proteins is a fundamental bottleneck in drug development. 2-(Aminooxy)-4-hydroxybutanoic acid (~135 Da) presents a unique analytical challenge: it is an aminooxy-containing small molecule that acts as a mechanism-based inhibitor for Pyridoxal 5'-phosphate (PLP)-dependent enzymes (such as aminotransferases).

As a Senior Application Scientist, I have structured this guide to objectively evaluate Surface Plasmon Resonance (SPR) against Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) for this specific class of compounds. This guide will demonstrate why SPR's real-time kinetic resolution is mandatory for validating two-state covalent binding, and provides a field-proven, self-validating protocol to guarantee data integrity.

Mechanistic Context: The Challenge of Aminooxy Inhibitors

To design an effective biophysical assay, we must first understand the causality of the molecular interaction. 2-(Aminooxy)-4-hydroxybutanoic acid does not follow simple 1:1 Langmuir binding. Instead, it utilizes a two-step mechanism:

  • Non-Covalent Docking: The compound enters the active site, forming a reversible Michaelis complex driven by hydrogen bonding and electrostatic interactions.

  • Covalent Oxime Formation: The highly reactive aminooxy group undergoes a nucleophilic attack on the aldehyde group of the enzyme's PLP cofactor, forming an irreversible, stable oxime complex[1].

Because the final state is a covalent adduct, the dissociation rate ( koff​ ) approaches zero[2]. Measuring an equilibrium dissociation constant ( KD​ ) using end-point assays is scientifically inaccurate for this mechanism. We must resolve the kinetics of both steps independently.

G E Enzyme-PLP (Internal Aldimine) EI Non-covalent Michaelis Complex E->EI + Inhibitor (k_on) I 2-(Aminooxy)-4- hydroxybutanoic acid I->EI EI->E (k_off) EI_cov Covalent Oxime Complex (Inhibited) EI->EI_cov Oxime Formation (k_inact)

Two-step binding mechanism of aminooxy inhibitors to PLP-dependent enzymes.

Technology Comparison: SPR vs. ITC vs. MST

When validating the binding of a ~135 Da molecule, researchers typically choose between SPR, ITC, and MST. Below is an objective comparison of their performance for covalent LMW inhibitors.

Table 1: Performance Comparison for LMW Aminooxy Inhibitor Validation

ParameterSurface Plasmon Resonance (SPR)[3]Isothermal Titration Calorimetry (ITC)[4]Microscale Thermophoresis (MST)[5]
Primary Output Real-time Kinetics ( kon​,koff​,KD​ )Thermodynamics ( ΔH,ΔS,KD​ )Equilibrium Affinity ( KD​ )
Labeling Required No (Label-free)No (Label-free)Yes (Fluorescent tag usually required)
Sample Consumption Low (~10-50 µg protein)High (~1-2 mg protein)Very Low (~1-5 µg protein)
LMW Sensitivity High (Requires high-sensitivity optical biosensor)Moderate (Heat of reaction can be low for LMW)High (Sensitive to hydration shell changes)
Covalent Resolution Excellent (Separates docking from covalent step)Poor (Integrates all heat into a single curve)Poor (Only measures final equilibrium state)

The Verdict: While ITC is the gold standard for thermodynamics[4] and MST excels at rapid, low-volume equilibrium measurements[5], SPR is the only technique capable of mathematically separating the initial reversible binding from the subsequent covalent oxime formation [3].

Self-Validating SPR Protocol for LMW Covalent Binders

To ensure trustworthiness, an SPR protocol cannot just be a sequence of actions; it must be a self-validating system. The following protocol is engineered specifically for 2-(Aminooxy)-4-hydroxybutanoic acid binding to a His-tagged PLP-dependent target.

Step 1: Surface Preparation (Oriented Capture)
  • Action: Immobilize the His-tagged target enzyme onto an NTA (Nitrilotriacetic acid) sensor chip via Ni2+ chelation.

  • Causality: PLP-dependent enzymes rely on a highly sensitive active-site lysine (the internal aldimine)[1]. Standard EDC/NHS amine coupling randomly modifies surface lysines, which risks inactivating the enzyme or sterically blocking the PLP pocket. His-capture ensures uniform, oriented immobilization without compromising the active site.

  • Self-Validation: Inject a known, well-characterized PLP-binder (e.g., aminooxyacetic acid) as a positive control. If the theoretical maximum response ( Rmax​ ) is achieved, the captured enzyme retains its functional conformation.

Step 2: Buffer Optimization & DMSO Calibration
  • Action: Prepare running buffer (e.g., PBS-P+) containing 2% DMSO. Run a 5-point DMSO solvent correction curve (1.5% to 2.5% DMSO) prior to analyte injection.

  • Causality: 2-(Aminooxy)-4-hydroxybutanoic acid requires DMSO for solubility. Because SPR is exquisitely sensitive to bulk refractive index changes, even a 0.05% mismatch in DMSO between the running buffer and the analyte sample will cause massive bulk shift artifacts, masking the tiny signal of a 135 Da molecule.

  • Self-Validation: The SPR software uses the calibration curve to mathematically subtract bulk refractive index errors. A linear calibration plot validates that the system is free of micro-bubble interference and ready for LMW detection.

Step 3: Single-Cycle Kinetics (SCK)
  • Action: Inject 5 increasing concentrations of 2-(Aminooxy)-4-hydroxybutanoic acid sequentially (e.g., 0.1 µM to 10 µM) without regenerating the surface between injections.

  • Causality: Because aminooxy compounds form irreversible covalent oxime bonds with PLP[2], multi-cycle kinetics (which requires stripping the analyte off the surface after each injection) would require harsh regeneration conditions that denature the target enzyme. SCK bypasses this by stacking injections.

  • Self-Validation: Utilize a reference flow cell (unmodified NTA or a captured non-target His-protein) to subtract non-specific binding and baseline drift simultaneously.

Workflow S1 Step 1: Surface Preparation Target Capture via His-tag S2 Step 2: DMSO Calibration Bulk Refractive Index Correction S1->S2 S3 Step 3: Single-Cycle Kinetics Sequential Analyte Injections S2->S3 S4 Step 4: Dissociation Phase Monitor Covalent Stabilization S3->S4 S5 Step 5: Kinetic Evaluation Two-State Reaction Modeling S4->S5

Self-validating SPR workflow for low-molecular-weight covalent inhibitors.

Data Interpretation & Kinetic Modeling

Once the sensorgrams are generated, do not default to a standard 1:1 Langmuir binding model.

  • The Causality of the Fit: Because the binding involves an initial collision complex followed by a conformational/covalent change, a Two-State Reaction Model must be applied.

  • Mathematical Output: The software will calculate ka1​ and kd1​ for the initial reversible binding of 2-(Aminooxy)-4-hydroxybutanoic acid, and ka2​ and kd2​ for the oxime formation. A successful covalent inhibition profile will show a kd2​ value approaching zero, confirming the irreversible nature of the aminooxy-PLP interaction[1],[2].

References

  • Title: Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Source: nih.gov.
  • Title: Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Source: nih.gov.
  • Title: High resolution crystal structures of human kynurenine aminotransferase-I bound to PLP cofactor, and in complex with aminooxyacetate. Source: nih.gov.
  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method. Source: nih.gov.
  • Title: Insights into the Functioning of the D-amino Acid Transaminase from Haliscomenobacter Hydrossis via a Structural and Spectral Analysis of its Complex with 3-Aminooxypropionic Acid. Source: nih.gov.

Sources

Validation

Structural and Functional Comparison Guide: 2-(Aminooxy)-4-hydroxybutanoic Acid vs. Standard Amino Acids

Executive Summary In the landscape of peptidomimetic drug design, overcoming the poor pharmacokinetic profiles of natural peptides is a primary hurdle. (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetic drug design, overcoming the poor pharmacokinetic profiles of natural peptides is a primary hurdle. (CAS No. 76029-20-4) is a specialized non-proteinogenic building block utilized in advanced biochemical research to bypass these limitations[1]. As the α -aminooxy analogue of homoserine, it replaces the traditional α -amino group with an α -aminooxy (-O-NH 2​ ) moiety[2]. This single heteroatom insertion fundamentally alters the molecule's physicochemical properties, making it a superior alternative to standard amino acids for developing[3].

Core Structural & Physicochemical Differences

Backbone Connectivity & Stereoelectronics

Standard amino acids feature a direct carbon-nitrogen (C α -N) bond. In 2-(Aminooxy)-4-hydroxybutanoic acid, an oxygen atom is inserted to form a C α -O-N linkage. The presence of adjacent heteroatoms with unshared electron pairs creates strong lone-pair repulsion (the gauche effect). This significantly increases the rotational barrier of the N-O bond, heavily restricting the[4].

Acid-Base Chemistry & Physiological Charge

The electronegative oxygen atom exerts a powerful inductive electron-withdrawing effect on the adjacent amine. Consequently, the pKa of the α -aminooxy group drops to , compared to the ~9.0–10.0 range typical of standard α -amino acids. At a physiological pH of 7.4, standard amino acids are fully protonated (-NH 3+​ ), whereas the aminooxy group remains neutral (-O-NH 2​ ). This lack of physiological charge enhances membrane permeability and alters receptor binding dynamics.

Side Chain Architecture

The side chain of 2-(Aminooxy)-4-hydroxybutanoic acid is a 2-hydroxyethyl group (-CH 2​ -CH 2​ -OH), structurally identical to homoserine. While standard proteinogenic amino acids like serine and threonine possess hydroxyl groups on the β -carbon, the γ -hydroxyl placement in this compound allows for unique side-chain functionalization without sterically hindering the α -center[2].

Quantitative Comparison

PropertyStandard Amino Acid (e.g., Homoserine)2-(Aminooxy)-4-hydroxybutanoic Acid
α -Substituent -NH 2​ (Amino group)-O-NH 2​ (Aminooxy group)
Side Chain -CH 2​ -CH 2​ -OH-CH 2​ -CH 2​ -OH
α -Amine pKa ~ 9.0 – 9.5~ 4.6
Physiological Charge (pH 7.4) +1 (Protonated, -NH 3+​ )0 (Neutral, -O-NH 2​ )
Peptide Secondary Structure α -helices, β -sheetsN-O turns, 7/8-membered rings
Proteolytic Half-Life Minutes to HoursDays (Highly Resistant)

Conformational Impact & Proteolytic Evasion

When polymerized into peptides, α -aminooxy acids form an -O-NH-CO- linkage instead of the standard -NH-CO- amide bond.

  • Unique Secondary Structures: Unlike standard amino acids that typically form α -helices or β -sheets, α -aminooxy peptides fold into highly stable, unnatural secondary structures. NMR and FT-IR studies confirm they frequently adopt consecutive β

    • and γ -turn-like conformations and rigid[5].
  • Absolute Protease Resistance: Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoelectronically calibrated to hydrolyze standard peptide bonds. The altered bond lengths, angles, and hydrogen-bonding patterns of the aminooxy linkage render these molecules virtually invisible to proteolytic enzymes, resulting in [6].

structural_logic A Standard Peptide Bond (-CO-NH-Cα-) B Protease Recognition (Native Fit) A->B C Rapid Cleavage (Low Half-life) B->C D Aminooxy Peptide Bond (-CO-NH-O-Cα-) E Altered Stereoelectronics & Gauche Effect D->E F Protease Evasion (Steric Mismatch) E->F Unique Turn Structures\n(7/8-membered rings) Unique Turn Structures (7/8-membered rings) E->Unique Turn Structures\n(7/8-membered rings) G Metabolic Stability (Extended Half-life) F->G

Logic flow demonstrating how the -O- substitution prevents protease recognition and enhances stability.

Self-Validating Experimental Protocols

To objectively validate the performance differences between 2-(Aminooxy)-4-hydroxybutanoic acid derivatives and standard peptides, the following self-validating workflows are employed.

Protocol 1: Potentiometric Determination of pKa
  • Causality: Because the expected pKa (~4.6) is outside the standard physiological buffering range, traditional physiological assays are insufficient. Potentiometric titration in a controlled ionic environment isolates the specific ionization event of the -O-NH 2​ group without interference.

  • Methodology:

    • Preparation: Dissolve 10 mM of 2-(Aminooxy)-4-hydroxybutanoic acid in 50 mL of 0.1 M KCl. (Reasoning: KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during titration).

    • Acidification: Lower the solution pH to 2.0 using 0.1 M HCl to ensure complete protonation of the aminooxy and carboxylate groups.

    • Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL increments under a continuous N 2​ purge. (Reasoning: N 2​ prevents atmospheric CO 2​ from dissolving and forming carbonic acid, which would skew the titration curve).

    • Validation: Plot the first derivative of the pH vs. volume curve ( Δ pH/ Δ V) to identify equivalence points. The pKa is derived using the Henderson-Hasselbalch equation at the half-equivalence volume.

Protocol 2: LC-MS/MS Proteolytic Stability Assay
  • Causality: Using human blood serum provides a physiologically accurate cocktail of exopeptidases and endopeptidases. LC-MS/MS is chosen over UV-Vis because it allows exact mass tracking of the parent compound, distinguishing it from complex serum background noise.

  • Methodology:

    • Incubation: Incubate 50 µM of the aminooxy-peptide and a standard peptide control in 90% human blood serum at 37°C, pH 7.4.

    • Sampling: Extract 50 µL aliquots at defined time points (0, 1, 2, 4, 8, 24, and 48 hours).

    • Quenching: Immediately mix each aliquot with 100 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. (Reasoning: Acetonitrile precipitates bulky serum proteins, while TFA drops the pH to instantly denature and deactivate all proteases, freezing the degradation profile).

    • Isolation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the clear supernatant.

    • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system. Track the Area Under the Curve (AUC) of the intact parent ion mass over time to calculate the degradation half-life ( t1/2​ ).

workflow S1 1. Synthesize Peptides (Standard vs Aminooxy) S2 2. Incubate in Blood Serum (37°C, pH 7.4) S1->S2 S3 3. Extract Aliquots (0 to 48 hours) S2->S3 S4 4. Quench Reaction (1% TFA in Acetonitrile) S3->S4 S5 5. Centrifuge & Filter (Precipitate Proteins) S4->S5 S6 6. LC-MS/MS Analysis (Quantify Intact AUC) S5->S6

Step-by-step LC-MS/MS experimental workflow for evaluating the proteolytic stability of peptides.

References

  • Yang et al. "Novel consecutive beta- and gamma-turn mimetics composed of alpha-aminooxy tripeptides". Organic Letters (2003). URL: [Link]

  • Kisfaludy et al. "α-Aminooxyacetic acid derivatives acting as pro-drugs against Mycobacterium tuberculosis". Experientia. URL: [Link]

  • Royal Society of Chemistry. "Analogue and conformational studies on peptides, hormones and other biologically active peptides". Amino Acids, Peptides and Proteins (2007). URL: [Link]

  • Lee et al. "NMR Studies on Turn Mimetic Analogs Derived from Melanocyte-stimulating Hormones". Academia. URL: [Link]

  • Belkacemi, K. "Synthèse d'un N-aminooxy peptide cyclique". Université de Tlemcen. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 2-(Aminooxy)-4-hydroxybutanoic Acid

As a Senior Application Scientist, I have overseen the integration of highly reactive O-substituted hydroxylamines into specialized organic synthesis and drug development workflows. Handling 2-(Aminooxy)-4-hydroxybutanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the integration of highly reactive O-substituted hydroxylamines into specialized organic synthesis and drug development workflows. Handling 2-(Aminooxy)-4-hydroxybutanoic acid (CAS No. 76029-20-4) requires a rigorous understanding of its chemical reactivity. This compound is not just a standard organic acid; its aminooxy group (-O-NH₂) makes it a highly potent nucleophile and a carbonyl scavenger[1][2].

This guide provides an authoritative, self-validating system for the safe handling, experimental preparation, and strict disposal of 2-(Aminooxy)-4-hydroxybutanoic acid, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Mechanistic Toxicology & Safety Rationale

To handle a chemical safely, you must understand why it is hazardous. 2-(Aminooxy)-4-hydroxybutanoic acid is structurally related to endogenous amino acids but features a reactive aminooxy moiety.

The Causality of Toxicity: In biological systems, aminooxy compounds are potent inhibitors of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes (such as transaminases and decarboxylases). The aminooxy group undergoes a rapid nucleophilic attack on the aldehyde group of PLP, forming an exceptionally stable, irreversible oxime complex. This strips the enzyme of its active cofactor, leading to severe metabolic disruption and potential neurotoxicity[3].

Furthermore, hydroxylamine derivatives are high-energy compounds. Contamination with transition metal ions can catalyze exothermic decomposition, meaning that improper storage or disposal in metal containers poses a severe thermal hazard[4].

ToxicityMechanism A 2-(Aminooxy)-4-hydroxybutanoic Acid (Active Nucleophile) C Stable Oxime Complex (Irreversible Binding) A->C Nucleophilic Attack B Pyridoxal 5'-Phosphate (PLP) (Carbonyl Cofactor) B->C Target D Enzyme Inhibition (e.g., Transaminases) C->D Blocks Active Site E Metabolic Disruption (Neurotoxicity / Apoptosis) D->E Downstream Effect

Mechanism of PLP-dependent enzyme inhibition by aminooxy compounds via stable oxime formation.

Quantitative Hazard & Physical Data Summary
PropertyValue / ClassificationCausality / Impact on Handling
Molecular Weight 135.12 g/mol Low MW increases membrane permeability; requires strict PPE[2].
Target Organs Central Nervous System (CNS)Inhibits PLP-dependent enzymes; high neurotoxic potential.
Water Hazard Class WGK 1 (Slightly hazardous)Environmental hazard; strictly prohibited from standard drain disposal[5].
Thermal Stability Decomposes >140°CAvoid high-heat environments; store stock powders sealed at 4°C[6][7].
Incompatibilities Strong oxidizers, heavy metals, ketonesRisk of exothermic decomposition or rapid, uncontrolled oxime formation[4].

Experimental Workflows & Operational Handling

Standard operating procedures must account for the compound's reactivity with carbonyls. Never use acetone or other ketone/aldehyde-based solvents for cleaning spatulas or glassware used with this compound , as they will react instantly to form oxime byproducts[4][7].

Protocol: Safe Preparation of Aqueous Stock Solutions

This protocol ensures the integrity of the chemical while protecting the operator from aerosolized powder.

  • Environmental Control: Perform all weighing inside a Class II Type B2 Biological Safety Cabinet or a calibrated ductless powder hood to prevent inhalation of aerosolized dust[6].

  • PPE Verification: Don double nitrile gloves, a fitted N95/P100 particulate respirator, chemical splash goggles, and a fluid-resistant lab coat[5].

  • Weighing: Use anti-static, single-use plastic spatulas. Avoid metal spatulas to eliminate the risk of trace metal-ion contamination, which can destabilize hydroxylamine derivatives[4].

  • Dissolution: Dissolve the required mass in LC-MS grade water or a non-carbonyl buffer (e.g., HEPES or Tris).

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. Do not use cellulose acetate filters, as trace impurities may react with the aminooxy group.

  • Storage: Aliquot into amber glass vials, purge the headspace with Argon or Nitrogen gas to prevent oxidative degradation, and store at -20°C.

Proper Disposal Procedures

Because 2-(Aminooxy)-4-hydroxybutanoic acid is classified as a Water Hazard Class 1 substance, it must never be poured down the sink or disposed of in general municipal waste[5]. It requires a highly controlled segregation and destruction pathway.

Waste Segregation Metrics
Waste StreamPermitted ContainerspH RequirementFinal Disposal Route
Aqueous Solutions HDPE Jugs (No Metal)6.0 - 8.0High-Temp Incineration
Organic Solvents Glass / HDPEN/AHigh-Temp Incineration
Solid Powders/PPE 6-mil Polyethylene BagsN/ASolid Waste Incineration
Step-by-Step Disposal Protocol

Part A: Liquid Waste Collection

  • pH Verification: Before transferring aqueous waste containing this compound into a central waste carboy, verify the pH is between 6.0 and 8.0. Highly acidic environments can trigger hydrolysis, while highly basic environments can cause degradation.

  • Container Selection: Pour the liquid into a High-Density Polyethylene (HDPE) waste jug. Crucial Step: Ensure the jug contains no trace heavy metals or strong oxidizers (like nitric acid or peroxides), which will cause a violent exothermic reaction with the aminooxy group[4][6].

  • Labeling: Affix a hazardous waste tag immediately. Manifest the contents specifically as: "Toxic Aqueous Waste: Contains O-substituted Hydroxylamine derivative (2-(Aminooxy)-4-hydroxybutanoic acid)."

Part B: Solid Waste Handling

  • Primary Containment: Place all contaminated weigh boats, pipette tips, empty vials, and first-layer gloves into a transparent, sealable biohazard or chemical waste bag.

  • Secondary Containment: Place the primary bag into a thicker, 6-mil polyethylene waste bin liner.

  • Manifesting: Label the bin as "Solid Toxic Waste - Aminooxy Compounds."

Part C: Final Destruction

  • Coordinate with your institution's Environmental Health and Safety (EHS) department to ensure the waste is transported to a licensed, EPA-approved facility for high-temperature incineration [5][8]. This is the only reliable method to completely break the stable N-O bonds without generating toxic environmental byproducts.

DisposalWorkflow W Chemical Waste Generation S Solid Waste (Vials, PPE, Powders) W->S L Liquid Waste (Solutions, Buffers) W->L S_C Seal in Biohazard/Chem Bag (Secondary Containment) S->S_C L_C pH Adjustment (6.0-8.0) Collect in HDPE Jugs L->L_C I Licensed High-Temperature Incineration Facility S_C->I Manifest as Toxic Solid L_C->I Manifest as Toxic Liquid

Step-by-step segregation and disposal workflow for aminooxy acid laboratory waste.

Spill Management & Emergency Response

In the event of a powder spill or liquid contamination:

  • Evacuate & Ventilate: Immediately step back and allow the fume hood or room ventilation to clear any aerosolized particles[6].

  • Do Not Use Acetone: Do not use acetone or ketone-based solvents to wipe down the spill area.

  • Powder Spill: Gently cover the powder with damp absorbent paper (using water) to prevent dust generation. Carefully sweep the material using a non-sparking, plastic dustpan[8].

  • Liquid Spill: Absorb with inert materials (e.g., vermiculite, dry sand, or commercial chemical absorbent pads).

  • Decontamination: Wash the affected surface thoroughly with a mild soap and water solution[5][6]. Place all cleanup materials into the solid waste stream for incineration.

References
  • ACS Publications. "A Practical Synthetic Method of O-(2-(Pyrazol-1-yl)pyridin-5-yl)methylhydroxylamine... Safety Assessment of Hydroxylamine Derivatives." Acs.org. Available at: [Link]

Sources

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